4-bromo-1H-pyrrole-2-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWKEVJEMKKVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372424 | |
| Record name | 4-bromo-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27746-02-7 | |
| Record name | 4-bromo-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-bromo-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-bromo-1H-pyrrole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and material science. This document consolidates available data on its physicochemical properties, spectral characteristics, and reactivity, offering detailed experimental protocols and logical workflows to support further research and development.
Core Chemical and Physical Properties
This compound is an organic compound featuring a five-membered pyrrole ring substituted with a bromine atom at the C4 position and a carboxylic acid group at the C2 position.[1] Its structural features, particularly the pyrrole ring and carboxylic acid group, make it a valuable scaffold in the synthesis of biologically active compounds.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. It is important to note the discrepancy in reported melting points, which may be attributable to variations in sample purity or experimental conditions. The compound typically appears as a light yellow crystalline solid.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrNO₂ | [1][2][3] |
| Molecular Weight | 189.99 g/mol | [1][2] |
| CAS Number | 27746-02-7 | [1][2][3] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 90-92 °C / 168-170 °C / 151 °C (424 K) | [1][2][4] |
| Boiling Point | ~393 °C at 760 mmHg | [1][4] |
| Density | 1.969 g/cm³ | [4] |
| pKa | Data not available in cited sources | |
| Solubility | No quantitative data available. Likely soluble in polar organic solvents like DMSO. |
Structural and Identification Data
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| SMILES | C1=C(NC=C1Br)C(=O)O | [1][2][3] |
| InChI | InChI=1S/C5H4BrNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | [1][2][3] |
| InChI Key | YUWKEVJEMKKVGQ-UHFFFAOYSA-N | [1][3] |
Spectral and Crystallographic Data
Detailed experimental spectral data for this compound is not widely available in the public domain. However, expected characteristics can be inferred from the spectroscopy of parent compounds and general principles.
NMR Spectroscopy (Expected)
-
¹H NMR: The spectrum is expected to show signals for the two protons on the pyrrole ring and a broad singlet for the carboxylic acid proton (typically >10 ppm). The pyrrole protons' chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The NH proton will also be present, likely as a broad signal.
-
¹³C NMR: The spectrum should display five signals corresponding to the five carbon atoms. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (in the 165-185 ppm range).[5] The chemical shifts of the pyrrole ring carbons will be affected by the substituents.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum is expected to show characteristic absorptions for a carboxylic acid.[5][6]
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[5][6]
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ for the carbonyl group in the hydrogen-bonded dimer.[5]
-
N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹.
-
C-Br Stretch: Typically found in the 500-600 cm⁻¹ region.
Mass Spectrometry (Predicted)
| Adduct | Predicted m/z | Source(s) |
| [M+H]⁺ | 189.94982 | [7] |
| [M+Na]⁺ | 211.93176 | [7] |
| [M-H]⁻ | 187.93526 | [7] |
X-Ray Crystallography
A crystal structure for this compound has been determined.[2] Key findings are summarized below.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Monoclinic | P2₁/c | 16.0028 | 4.9046 | 8.2367 | 93.199 | 645.47 | 4 |
| Source:[2] |
The structure reveals that the pyrrole ring and the bromine atom are approximately coplanar.[2] In the crystal lattice, molecules are linked by O—H⋯O hydrogen bonds, forming corrugated sheets.[2]
Chemical Reactivity and Synthesis
The compound possesses two primary functional groups that dictate its reactivity: the pyrrole ring and the carboxylic acid.
Key Reactions
-
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]
-
Decarboxylation: Under heating conditions, the carboxylic acid group can be removed to yield 4-bromopyrrole.[1]
-
Amide Formation: The carboxylic acid can be converted to an acid chloride or activated with coupling reagents to react with amines, forming amides.
-
Reactions on the Pyrrole Ring: The pyrrole ring can undergo various electrophilic substitution reactions, though the existing substituents will influence the regioselectivity.
Experimental Protocols
Synthesis Protocol 1: Bromination of 1H-Pyrrole-2-Carboxylic Acid
A common and straightforward method for synthesizing the title compound is the direct bromination of 1H-pyrrole-2-carboxylic acid.[1]
Methodology:
-
Dissolution: Dissolve 1H-pyrrole-2-carboxylic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Bromination: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure this compound.
Synthesis Protocol 2: From Methyl 4-bromopyrrole-2-carbonylaminoacetate
This protocol describes a specific laboratory synthesis reported in the literature.[2]
Materials:
-
Methyl 4-bromopyrrole-2-carbonylaminoacetate (1.30 g, 5 mmol)
-
Potassium carbonate (1.38 g, 10 mmol)
-
Acetonitrile (20 ml)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel 60
Methodology:
-
Reaction Setup: Add methyl 4-bromopyrrole-2-carbonylaminoacetate and potassium carbonate to acetonitrile in a round-bottom flask.
-
Reflux: Stir the mixture at reflux for 24 hours.
-
Filtration: After cooling the reaction mixture to room temperature, filter to remove solids.
-
Concentration: Evaporate the filtrate in vacuo to obtain the crude residue.
-
Chromatography: Purify the residue by column chromatography on silica gel 60, using an eluting solvent of EtOAc-petroleum ether (1:2.5).
-
Product Isolation: Combine the product-containing fractions and evaporate the solvent to yield the title compound (reported yield: 55.2%).[2]
Applications and Biological Relevance
This compound serves as a versatile building block in several scientific fields due to its unique structural and chemical properties.
-
Medicinal Chemistry: The pyrrole nucleus is a common feature in many biologically active natural products and synthetic drugs.[2] This compound is investigated as a key intermediate or scaffold for developing new therapeutic agents, such as protein kinase inhibitors and antitumor compounds.[1][2] Its derivatives have been explored for antibacterial activity.[5]
-
Material Science: The ability of this compound to participate in hydrogen bonding has led to its use in the development of new materials.[1] For instance, it has been incorporated into polymers to enhance their thermal stability and electrical conductivity.[1]
-
Organic Synthesis: It serves as a valuable building block, providing a functionalized pyrrole ring that can be further elaborated into more complex molecular architectures.[1]
Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][8] A less frequently cited statement is H302 (Harmful if swallowed).[3]
-
GHS Pictogram: GHS07 (Exclamation mark).[8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
-
Storage: Store in a dark place at 2-8 °C under an inert atmosphere.[8]
References
- 1. Buy this compound | 27746-02-7 [smolecule.com]
- 2. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. echemi.com [echemi.com]
- 7. PubChemLite - this compound (C5H4BrNO2) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 27746-02-7 [sigmaaldrich.com]
An In-depth Technical Guide to 4-bromo-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7), a halogenated pyrrole derivative with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its biological significance, particularly as a scaffold for the development of novel antibacterial agents. Special emphasis is placed on its role as a precursor to inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for new anti-tuberculosis therapies.
Chemical and Physical Properties
This compound is a five-membered heterocyclic compound featuring a pyrrole ring substituted with a bromine atom at the C4 position and a carboxylic acid group at the C2 position.[1] This arrangement of functional groups makes it a versatile building block in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 27746-02-7 | [2] |
| Molecular Formula | C₅H₄BrNO₂ | [1] |
| Molecular Weight | 189.99 g/mol | [1] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 168-170 °C | [3] |
| Boiling Point | 393 °C at 760 mmHg | [1][3] |
| Density | 1.969 g/cm³ | [3] |
| InChI | InChI=1S/C5H4BrNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | [4] |
| SMILES | C1=C(NC=C1Br)C(=O)O | [4] |
| Purity | ≥98.0% | [3] |
| Storage | 2-8 °C, in a dark place under an inert atmosphere |
Crystallographic Data
X-ray diffraction analysis of single crystals of this compound has provided detailed insights into its molecular structure. The non-hydrogen atoms of the pyrrole ring and the bromine atom are approximately coplanar.[5] In the crystalline state, molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming corrugated sheets.[5]
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
| a | 16.0028 (13) Å | [5] |
| b | 4.9046 (6) Å | [5] |
| c | 8.2367 (7) Å | [5] |
| β | 93.199 (7)° | [5] |
| Volume | 645.47 (11) ų | [5] |
| Z | 4 | [5] |
Synthesis and Reactivity
The most common and efficient method for the synthesis of this compound is the electrophilic bromination of 1H-pyrrole-2-carboxylic acid.[1]
Experimental Protocol: Synthesis via Bromination
This protocol is a general method for the bromination of pyrrole-2-carboxylic acid derivatives and can be adapted for the synthesis of the title compound.
Materials:
-
Pyrrole-2-carboxylic acid
-
Acetic acid
-
Carbon tetrachloride (CCl₄)
-
Bromine
-
Propanol (for crystallization)
Procedure:
-
Dissolve 16.7 g (0.083 mol) of pyrrole-2-carboxylic acid in a mixture of 100 ml of acetic acid and 10 ml of CCl₄ in a suitable reaction flask.[6]
-
Stir the solution and cool it to a slush in an ice bath.[6]
-
Prepare a solution of 26.6 g (0.166 mol) of bromine in 50 ml of acetic acid.[6]
-
Add the bromine solution dropwise to the cooled and stirred pyrrole-2-carboxylic acid solution, maintaining the low temperature.[6]
-
A precipitate of the product will form during the reaction.[6]
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from propanol to obtain purified 4,5-dibromo-1H-pyrrole-2-carboxylic acid. To synthesize the mono-brominated product, the stoichiometry of bromine should be adjusted accordingly.[6]
Reactivity
The functional groups of this compound—the carboxylic acid and the bromo-substituted pyrrole ring—endow it with versatile reactivity.
-
Esterification: The carboxylic acid group can readily react with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]
-
Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, often using a coupling agent. This reactivity is crucial for the synthesis of biologically active derivatives.
-
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed.[1]
-
Cross-Coupling Reactions: The bromine atom on the pyrrole ring can participate in various cross-coupling reactions, such as Suzuki coupling, allowing for the introduction of diverse substituents at the C4 position.[7]
Spectral Data
Table 3: Spectral Data for Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS: 934-05-4)
| Spectroscopy | Characteristic Peaks/Signals | Reference(s) |
| ¹³C NMR | Jeol FX-90 instrument data available. | |
| Mass Spec (GC-MS) | Data available. | |
| FTIR (ATR-IR) | Bruker Tensor 27 FT-IR instrument data available. | |
| Raman (FT-Raman) | Bruker MultiRAM Stand Alone FT-Raman Spectrometer data available. |
Note: The spectral data for the carboxylic acid will differ slightly, most notably in the ¹H NMR with the presence of a carboxylic acid proton signal and in the FTIR with the characteristic broad O-H stretch of the carboxylic acid.
Biological Activity and Applications
Pyrrole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[5][7] this compound serves as a key building block for the synthesis of more complex molecules with therapeutic potential.
Application in Anti-Tuberculosis Drug Discovery
A significant application of this compound is in the development of inhibitors against Mycobacterium tuberculosis, the causative agent of tuberculosis. Specifically, it is a precursor for the synthesis of pyrrole-2-carboxamide derivatives that target the Mycobacterial Membrane Protein Large 3 (MmpL3).[8]
MmpL3 is an essential transporter protein in mycobacteria, responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall.[9][10] Inhibition of MmpL3 disrupts the synthesis of the mycolic acid layer, a crucial component of the mycobacterial cell envelope, leading to bacterial death.[8] This makes MmpL3 a highly attractive target for the development of new anti-tuberculosis drugs.[10]
The general structure of these pyrrole-2-carboxamide MmpL3 inhibitors involves the pyrrole-2-carboxamide core, derived from this compound, which serves as a scaffold to correctly position other chemical moieties that interact with the MmpL3 binding pocket.[8] Structure-activity relationship (SAR) studies have shown that modifications at the C4 position of the pyrrole ring (where the bromine is located in the parent compound) and on the amide nitrogen significantly influence the anti-TB activity.[8]
Experimental Protocol: Antibacterial Susceptibility Testing (General)
While specific MIC values for the title compound are not available, the following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of pyrrole derivatives against bacterial strains, which can be adapted for this compound.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotics (e.g., Ciprofloxacin, Gentamicin) as positive controls
-
Solvent for the test compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (containing the serially diluted compound) with the bacterial suspension.
-
Include a positive control (wells with bacteria and a standard antibiotic) and a negative control (wells with bacteria and no compound).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis and reactive functional groups make it an ideal starting material for the construction of more complex molecules. The demonstrated utility of its derivatives as inhibitors of the essential mycobacterial protein MmpL3 highlights its importance in the ongoing search for new anti-tuberculosis agents. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this chemical scaffold.
Safety Information
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.
References
- 1. Buy this compound | 27746-02-7 [smolecule.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vlifesciences.com [vlifesciences.com]
- 7. biomedres.us [biomedres.us]
- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-bromo-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published spectra for this specific molecule, this document presents a combination of data derived from closely related analogs, theoretical predictions, and established analytical methodologies.
Molecular Structure and Properties
This compound is an organic compound featuring a five-membered pyrrole ring substituted with a bromine atom at the C4 position and a carboxylic acid group at the C2 position.
-
Chemical Formula: C₅H₄BrNO₂[1]
-
Molecular Weight: 190.00 g/mol [2]
-
Appearance: Light yellow crystalline solid[2]
-
CAS Number: 27746-02-7[1]
Spectroscopic Data
The following tables summarize the expected and predicted spectroscopic data for this compound based on the analysis of structurally similar compounds and computational models.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are presented below. These predictions are based on data from analogous compounds such as 4-Bromo-1-(buta-2,3-dien-1-yl)-1H-pyrrole-2-carboxylic acid.[3]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | broad singlet | 1H | -COOH |
| ~11.5 - 12.5 | broad singlet | 1H | N-H |
| ~7.10 | doublet | 1H | H-5 (pyrrole) |
| ~6.95 | doublet | 1H | H-3 (pyrrole) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | -COOH |
| ~129 | C-2 (pyrrole) |
| ~122 | C-5 (pyrrole) |
| ~121 | C-3 (pyrrole) |
| ~96 | C-4 (pyrrole, C-Br) |
2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (carboxylic acid dimer)[4] |
| ~3100 | Medium | N-H stretch (pyrrole) |
| ~3000 | Medium | C-H stretch (aromatic) |
| 1760 - 1690 | Strong | C=O stretch (carboxylic acid)[4] |
| 1440 - 1395 | Medium | O-H bend[4] |
| 1320 - 1210 | Medium | C-O stretch[4] |
| ~1100 | Medium | C-N stretch |
| ~600 | Medium | C-Br stretch |
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M-H]⁻ | 187.93526 | Negative ion mode, loss of a proton from the carboxylic acid.[5] |
| [M+H]⁺ | 189.94982 | Positive ion mode, addition of a proton.[5] |
| Monoisotopic Mass | 188.94254 Da | The exact mass of the most abundant isotopic species.[1] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound like this compound.
3.1. NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[6] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[6]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[6]
-
Data Acquisition: Insert the NMR tube into the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized (shimming).[7] Standard pulse programs are used to acquire the ¹H and ¹³C spectra.
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for solid samples is Attenuated Total Reflectance (ATR)-FT-IR.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[8]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[9]
-
Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.[8] Collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.[10][11]
3.3. Mass Spectrometry
Electrospray ionization (ESI) is a suitable method for this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Infusion and Analysis: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. PubChemLite - 4-bromo-1h-pyrrole-3-carboxylic acid (C5H4BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. eng.uc.edu [eng.uc.edu]
Crystal Structure of 4-bromo-1H-pyrrole-2-carboxylic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the crystal structure of 4-bromo-1H-pyrrole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details the molecular geometry, crystallographic parameters, and intermolecular interactions, supported by experimental protocols and data visualizations.
Introduction
This compound (C₅H₄BrNO₂) is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the potential for diverse intermolecular interactions.[1] Understanding its three-dimensional structure is crucial for designing novel molecules with specific biological activities or material properties. This guide elucidates the solid-state structure of the title compound as determined by single-crystal X-ray diffraction.
Molecular and Crystal Structure
The crystal structure analysis reveals that the non-hydrogen atoms of the pyrrole ring and the bromine atom in this compound are nearly coplanar.[2][3] The root-mean-square deviation from the best-fit plane is a mere 0.025(6) Å.[2][3] The carboxylic acid group is slightly twisted out of this plane, with a dihedral angle of 14.1(2)° between the plane of the carboxy group and the pyrrole ring plane.[2][3]
In the crystal lattice, molecules are organized into corrugated sheets parallel to the bc plane through intermolecular O—H⋯O hydrogen bonds.[2][3] This hydrogen bonding is a key feature of the crystal packing.
Crystallographic Data
The crystallographic data for this compound are summarized in the table below. The data was collected at a temperature of 293 K using Mo Kα radiation.[2]
| Parameter | Value |
| Chemical Formula | C₅H₄BrNO₂ |
| Formula Weight | 190.00 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 16.0028 (13) |
| b (Å) | 4.9046 (6) |
| c (Å) | 8.2367 (7) |
| β (°) | 93.199 (7) |
| Volume (ų) | 645.47 (11) |
| Z | 4 |
| Density (calculated) | 1.955 g/cm³ |
| Absorption Coefficient (μ) | 6.29 mm⁻¹ |
| Crystal Size (mm) | 0.24 × 0.20 × 0.14 |
Hydrogen Bond Geometry
The key hydrogen bonding interaction observed in the crystal structure is detailed in the following table.
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Symmetry Code |
| O2—H2A···O1 | 0.82 | 1.84 | 2.654(3) | 171 | x, -y+3/2, z-1/2 |
| O2—H2B···O1 | 0.82 | 1.84 | 2.654(3) | 171 | -x+1, y+1/2, -z+1/2 |
D = donor atom, A = acceptor atom. The hydrogen atom on the hydroxyl group was found to be disordered over two positions (H2A and H2B).[3]
Experimental Protocols
This section outlines the methodologies employed in the synthesis, crystallization, and structure determination of this compound.
Synthesis and Crystallization
The synthesis of the title compound was achieved by reacting methyl 4-bromopyrrole-2-carbonylaminoacetate with potassium carbonate in acetonitrile at reflux for 24 hours.[2] After cooling and filtration, the solvent was evaporated, and the residue was purified by column chromatography on silica gel using an ethyl acetate-petroleum ether mixture (1:2.5) as the eluent.[2]
Single crystals suitable for X-ray diffraction were grown by slow evaporation from an ethanol solution of the purified compound at room temperature over a period of one week.[2] The resulting light yellow monoclinic crystals had a melting point of 424 K.[2]
X-ray Data Collection and Structure Refinement
The crystallographic data were collected on an Oxford Gemini S Ultra area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 293 K.[2][3] A multi-scan absorption correction was applied to the collected data.[2][3]
The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[3] All non-hydrogen atoms were refined anisotropically.[2][3] The hydrogen atoms, with the exception of the hydroxyl hydrogen, were placed in geometrically calculated positions and refined using a riding model.[2][3] The hydroxyl hydrogen atom was located from the difference Fourier map and was found to be disordered over two positions.[3]
| Data Collection and Refinement Parameter | Value |
| Diffractometer | Oxford Gemini S Ultra area-detector |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Reflections collected | 2436 |
| Independent reflections | 1387 |
| Reflections with I > 2σ(I) | 1081 |
| R_int | 0.021 |
| R[F² > 2σ(F²)] | 0.034 |
| wR(F²) | 0.081 |
| Goodness-of-fit (S) | 1.10 |
| Parameters | 85 |
| Δρ_max, Δρ_min (e Å⁻³) | 0.39, -0.45 |
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure determination and the molecular interactions within the crystal lattice.
Conclusion
The crystal structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. The molecule is largely planar, and the crystal packing is dominated by O—H⋯O hydrogen bonds, which lead to the formation of corrugated sheets. This detailed structural information provides a solid foundation for further studies involving this compound in drug design and materials science, enabling a more rational approach to the development of new functional molecules.
References
An In-depth Technical Guide to the Solubility of 4-bromo-1H-pyrrole-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-1H-pyrrole-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, standardized experimental protocols for determining solubility, and a framework for data presentation. This guide is intended to empower researchers to systematically evaluate the solubility of this compound in various solvent systems, a critical step in process development, formulation, and analytical method design.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound features several functional groups that influence its overall polarity and, consequently, its solubility profile.
-
1H-Pyrrole Ring: The pyrrole ring itself is an aromatic heterocycle with moderate polarity.
-
Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances solubility in polar solvents.
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the overall polarity of the molecule.
Based on these structural features, this compound is expected to exhibit the following solubility characteristics:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other alcohols can engage in hydrogen bonding with the carboxylic acid group, leading to favorable dissolution.
-
Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent hydrogen bond acceptors and can effectively solvate the compound. The parent compound, pyrrole-2-carboxylic acid, is known to be soluble in both DMSO and DMF.
-
Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are unlikely to be effective solvents due to the significant polarity of the carboxylic acid and the bromo-substituted pyrrole ring.
Data Presentation: A Framework for Your Experimental Results
To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. Researchers can populate this table with their experimentally determined values.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Molar Solubility (mM) |
| Methanol | Polar Protic | 25 | |||
| Ethanol | Polar Protic | 25 | |||
| Isopropanol | Polar Protic | 25 | |||
| Acetone | Polar Aprotic | 25 | |||
| Acetonitrile | Polar Aprotic | 25 | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | |||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | |||
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | |||
| Ethyl Acetate | Moderately Polar | 25 | |||
| Dichloromethane | Moderately Polar | 25 | |||
| Toluene | Nonpolar | 25 | |||
| Hexane | Nonpolar | 25 |
Experimental Protocols: Determination of Thermodynamic Solubility
The following is a detailed protocol for determining the thermodynamic solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal duration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mol/L, mM).
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of this compound.
Caption: Experimental workflow for the determination of thermodynamic solubility.
Caption: Logical relationship between molecular properties and expected solubility.
In-Depth Technical Guide: Thermal Stability of 4-bromo-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4-bromo-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physical properties, potential thermal degradation pathways, and standardized methodologies for its analysis.
Core Physical and Thermal Properties
The thermal stability of an active pharmaceutical ingredient or a key intermediate is a critical parameter influencing its storage, formulation, and processing. For this compound, the available data on its key physical and thermal properties are summarized below. A notable discrepancy exists in the reported melting point, which warrants careful consideration and experimental verification.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrNO₂ | [1] |
| Molecular Weight | 189.99 g/mol | [1][2] |
| Appearance | Light yellow crystalline solid | [2] |
| Melting Point | 168-170 °C | [3][4] |
| 90-92 °C | [2][5] | |
| 151 °C (424 K) | [6] | |
| Boiling Point | ~393 °C at 760 mmHg | [2][4][5] |
| Density | 1.969 g/cm³ | [4] |
Note on Melting Point Discrepancy: The significant variation in the reported melting point (ranging from 90 °C to 170 °C) may be attributable to differences in crystalline forms (polymorphism), purity of the samples, or experimental conditions used by different suppliers and researchers. The value of 168-170 °C is frequently cited by chemical suppliers, which may suggest it corresponds to the most commonly available form.[3][4] However, without definitive analytical data, researchers should determine the melting point of their specific batch of this compound as part of their initial characterization.
Expected Thermal Decomposition Profile
The primary expected thermal decomposition pathway for this compound is decarboxylation . The loss of carbon dioxide from the carboxylic acid moiety is a common thermal degradation route for many carboxylic acids, particularly heteroaromatic carboxylic acids. This process would result in the formation of 4-bromopyrrole.
Further degradation at higher temperatures could involve the cleavage of the C-Br bond and the eventual breakdown of the pyrrole ring, leading to the evolution of various gaseous byproducts. The presence of bromine may also influence the combustion characteristics of the compound.
Experimental Protocols
To definitively assess the thermal stability of this compound, the following experimental protocols are recommended.
Synthesis of this compound
A common laboratory-scale synthesis involves the bromination of 1H-pyrrole-2-carboxylic acid.[2]
Materials:
-
1H-Pyrrole-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
An appropriate solvent (e.g., tetrahydrofuran, acetonitrile)
Procedure:
-
Dissolve 1H-pyrrole-2-carboxylic acid in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of the compound.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which significant mass loss events occur.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to identify other thermal events such as phase transitions or decomposition.
Apparatus: Differential Scanning Calorimeter
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify the melting endotherm and calculate the onset temperature, peak temperature, and enthalpy of fusion.
Potential Signaling Pathways and Biological Context
To date, no specific signaling pathways have been definitively elucidated for this compound in the scientific literature. However, the pyrrole-2-carboxylic acid scaffold is a known structural motif in various biologically active natural products and synthetic compounds. Derivatives of pyrrole-2-carboxylic acid have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[7] The bromo substituent can significantly influence the electronic properties and lipophilicity of the molecule, potentially modulating its interaction with biological targets. Further research is required to explore the specific molecular targets and signaling pathways that may be affected by this compound.
Conclusion
This technical guide consolidates the current understanding of the thermal stability of this compound. The key takeaway is the existing discrepancy in its reported melting point, which underscores the importance of thorough in-house characterization. The provided experimental protocols for synthesis and thermal analysis offer a framework for researchers to obtain reliable data for this compound. While its specific biological roles are yet to be fully explored, the structural alerts within the molecule suggest that it is a compound of interest for further investigation in drug discovery and development.
References
- 1. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 27746-02-7 [smolecule.com]
- 3. This compound CAS 27746-02-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. americanelements.com [americanelements.com]
- 6. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | 1235438-94-4 | Benchchem [benchchem.com]
A Comprehensive Technical Guide to 4-bromo-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 4-bromo-1H-pyrrole-2-carboxylic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and material science. This document details its fundamental properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for technical audiences.
Core Molecular Information
This compound is characterized by a five-membered pyrrole ring, with a bromine atom at the fourth position and a carboxylic acid group at the second position.[1]
The fundamental quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO₂ | [1][2][3][4] |
| Molecular Weight | 189.99 g/mol | [1][2][3] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 90-92 °C | [1] |
| Boiling Point | ~393 °C | [1] |
| CAS Number | 27746-02-7 | [1][3][4] |
| PubChem CID | 2741381 | [2][4] |
Crystallographic analysis reveals important structural details of the molecule.
| Parameter | Value | Source |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
| Density | 1.955 Mg m⁻³ | [5] |
In its crystalline form, the non-hydrogen atoms of the pyrrole ring and the bromine atom are nearly coplanar.[5] The molecules are linked by O—H⋯O hydrogen bonds, forming corrugated sheets.[5]
Synthesis and Experimental Protocols
The synthesis of this compound has been reported through various methods. A common approach is the bromination of 1H-pyrrole-2-carboxylic acid using N-bromosuccinimide (NBS) as the brominating agent.[1] Another reported multi-step synthesis begins with maleic anhydride and formamide.[1]
A specific experimental protocol for the synthesis of this compound is detailed below.[5]
Materials:
-
Methyl 4-bromopyrrole-2-carbonylaminoacetate (1.30 g, 5 mmol)
-
Potassium carbonate (1.38 g, 10 mmol)
-
Acetonitrile (20 ml)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel 60
Procedure:
-
Add methyl 4-bromopyrrole-2-carbonylaminoacetate and potassium carbonate to acetonitrile in a reaction vessel.
-
Stir the mixture at reflux for 24 hours.
-
After the reaction, cool the mixture and filter it.
-
Evaporate the filtrate in vacuo to obtain the residue.
-
Purify the residue using column chromatography on silica gel 60 with an eluting solvent of EtOAc-petroleum ether (1:2.5).
-
The final product is obtained with a 55.2% yield.[5]
Applications and Research Interest
This compound is a versatile building block in several scientific fields due to its unique structural features.[1]
The pyrrole ring and carboxylic acid group are present in many biologically active compounds.[1] Consequently, this molecule is being investigated as a scaffold for the development of novel therapeutic agents that can target specific enzymes or receptors.[1]
The ability of this compound to form hydrogen bonds makes it a candidate for creating new materials.[1] It has been explored for incorporation into polymers to enhance their thermal stability and electrical conductivity.[1]
Safety Information
It is important to handle this compound with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment should be used when handling this chemical. It should be stored in a dark place, under an inert atmosphere, at 2-8 °C.[6]
References
- 1. Buy this compound | 27746-02-7 [smolecule.com]
- 2. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 27746-02-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. americanelements.com [americanelements.com]
- 5. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 27746-02-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Discovery and Natural Occurrence of Brominated Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated pyrroles represent a significant and structurally diverse class of natural products, primarily discovered in marine organisms. These compounds exhibit a wide spectrum of potent biological activities, making them a subject of intense research for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of brominated pyrroles. It includes detailed experimental protocols for their extraction, purification, and structural elucidation, alongside a compilation of their biological activities with quantitative data. Furthermore, this guide presents visual workflows and biosynthetic pathways to facilitate a deeper understanding of these fascinating marine metabolites.
Discovery and Natural Occurrence
The story of brominated pyrroles is intrinsically linked to the exploration of marine chemical diversity. Halogenation, particularly bromination, is a characteristic feature of many marine natural products, a consequence of the higher concentration of bromide in seawater compared to terrestrial environments.[1]
Pioneering Discoveries in Marine Sponges
The initial discovery of this class of compounds can be traced back to studies on marine sponges, which remain one of the most prolific sources. Sponges of the genera Agelas, Axinella, and Stylissa are particularly rich in brominated pyrrole alkaloids.[2][3][4]
A landmark discovery was the isolation of oroidin in 1971 from the marine sponge Agelas oroides.[3][5] Oroidin is considered the biogenetic precursor to a vast array of more complex pyrrole-imidazole alkaloids (PIAs).[2][3] Its structure, featuring a 4,5-dibromopyrrole-2-carboxamide moiety linked to a 2-aminoimidazole group, laid the foundation for the identification of hundreds of related compounds.[2][5]
Following the discovery of oroidin, numerous other brominated pyrroles have been isolated from various sponge species. For instance, six brominated pyrrole carboxylic acids were isolated from the Australian marine sponge Axinella sp., including the first reported naturally occurring tribromopyrrole carboxylic acids.[6][7]
Microbial Origins: The Bacterial Contribution
While sponges were the initial focus, subsequent research has revealed that marine bacteria are also significant producers of brominated pyrroles.[1] The cosmopolitan marine genus Pseudoalteromonas has been identified as a key source of these compounds.[1] For example, the bacterium Pseudomonas bromoutilis was found to synthesize an antibiotic containing five bromine atoms per molecule.[8]
Research has established a genetic and molecular basis for the production of polybrominated pyrroles and phenols in marine bacteria, unifying the understanding of the biosynthesis of these abundant marine metabolites.[1]
Biosynthesis of Brominated Pyrroles
The biosynthesis of brominated pyrroles in marine bacteria, particularly in Pseudoalteromonas species, is a subject of ongoing research. The key enzymatic step involves the incorporation of bromine atoms onto a pyrrole ring, a reaction catalyzed by specific halogenase enzymes.
A pervasive marine bacterial pathway, designated the brominated marine pyrroles/phenols (bmp) biosynthetic gene locus , has been identified in bacteria like Pseudoalteromonas luteoviolacea and Pseudoalteromonas phenolica.[1] This pathway is responsible for producing a diverse suite of polybrominated pyrrole and phenol-based natural products.[1]
The biosynthesis is understood to proceed via the following key steps:
-
Proline as a Precursor: The pyrrole ring is derived from the amino acid L-proline.[1]
-
Enzymatic Bromination: A flavin-dependent halogenase, Bmp2 , catalyzes the tribromination of a pyrrolyl-S-carrier protein intermediate.[1][9] This enzyme requires an external supply of reduced flavin co-factor (FADH2), which is typically provided by a flavin reductase.[1]
-
Further Modifications: Following bromination, other enzymes in the bmp pathway can catalyze further reactions, such as the coupling of brominated phenols and pyrroles.[1]
The following diagram illustrates the proposed biosynthetic pathway for polybrominated pyrroles in marine bacteria.
Experimental Protocols
The isolation and characterization of brominated pyrroles from natural sources involve a series of systematic experimental procedures. The following sections provide detailed methodologies for key stages of this process.
Extraction of Brominated Pyrroles from Marine Sponges
The initial step in isolating these compounds is the extraction from the biological matrix. Solvent extraction is a commonly employed method.
Protocol: Solvent Extraction
-
Sample Preparation:
-
Collect fresh marine sponge samples and freeze them immediately at -20°C to -80°C to prevent degradation of metabolites.
-
Lyophilize (freeze-dry) the frozen sponge material to remove water, which can interfere with the extraction process.
-
Grind the dried sponge tissue into a fine powder to increase the surface area for solvent penetration.
-
-
Solvent Maceration:
-
Immerse the powdered sponge material in a suitable organic solvent. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) in a 1:1 ratio (v/v). The choice of solvent can be optimized based on the polarity of the target compounds.
-
Use a solvent volume that is approximately 10-20 times the volume of the sponge material.
-
Allow the mixture to macerate at room temperature for 24-48 hours with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the solvent extract from the solid sponge residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the compounds.
-
-
Solvent Partitioning (Optional but Recommended):
-
To achieve a preliminary separation based on polarity, the crude extract can be partitioned between two immiscible solvents.
-
Dissolve the crude extract in a mixture of MeOH and water (e.g., 9:1 v/v) and then partition it against a nonpolar solvent like n-hexane. This will separate highly nonpolar compounds (lipids) into the hexane layer.
-
The aqueous methanol layer, containing the more polar brominated pyrroles, can then be further partitioned against a solvent of intermediate polarity, such as ethyl acetate or chloroform, to further fractionate the compounds.
-
Concentrate each fraction using a rotary evaporator.
-
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and purification of individual brominated pyrroles from the complex mixtures obtained after extraction and partitioning.[10]
Protocol: Reversed-Phase HPLC Purification
-
Column Selection:
-
A C18 reversed-phase column is commonly used for the separation of brominated pyrroles due to their moderate polarity. Column dimensions will depend on the scale of purification (e.g., analytical: 4.6 x 250 mm; semi-preparative: 10 x 250 mm).
-
-
Mobile Phase Preparation:
-
The mobile phase typically consists of a mixture of water (Solvent A) and an organic solvent such as acetonitrile or methanol (Solvent B).
-
A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to both solvents to improve peak shape by protonating acidic and basic functional groups.
-
-
Gradient Elution:
-
A gradient elution program is generally employed to effectively separate compounds with a range of polarities. A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: 10% to 100% B (linear gradient)
-
35-40 min: 100% B (isocratic wash)
-
40-45 min: 100% to 10% B (return to initial conditions)
-
45-50 min: 10% B (equilibration)
-
-
The flow rate will depend on the column dimensions (e.g., 1 mL/min for analytical; 4 mL/min for semi-preparative).
-
-
Detection and Fraction Collection:
-
Use a photodiode array (PDA) or a UV-Vis detector to monitor the elution of compounds. Brominated pyrroles typically exhibit UV absorbance in the range of 250-350 nm.
-
Collect fractions corresponding to the peaks of interest using an automated fraction collector or by manual collection.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions containing the same compound and remove the solvent under reduced pressure or by lyophilization.
-
Structure Elucidation
The determination of the chemical structure of purified brominated pyrroles is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., deuterated methanol (CD3OD), deuterated chloroform (CDCl3), or deuterated dimethyl sulfoxide (DMSO-d6)). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are 2-3 bonds away, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining stereochemistry.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to piece together the structure of the molecule.
-
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Analyze the sample using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Use the accurate mass to calculate the elemental composition (molecular formula) of the compound.
-
A key feature for brominated compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio). A compound with 'n' bromine atoms will show a characteristic cluster of peaks in the mass spectrum, which can be used to confirm the number of bromine atoms in the molecule.
-
Biological Activities of Brominated Pyrroles
Brominated pyrroles exhibit a remarkable range of biological activities, which has driven significant interest in their potential as therapeutic agents.
Antimicrobial Activity
Many brominated pyrroles display potent activity against a variety of pathogenic bacteria and fungi. This is one of their most well-documented ecological roles, likely serving as a chemical defense for the producing organism.
Table 1: Antibacterial and Antifungal Activity of Selected Brominated Pyrroles (MIC values)
| Compound | Organism | MIC (µg/mL) | Reference |
| Oroidin | Staphylococcus aureus | 32-128 | [11] |
| Oroidin | Escherichia coli | >128 | [11] |
| Dibromophakellin | Escherichia coli | 31.3 (IC50) | [11] |
| Marmaricine A | Methicillin-resistant Staphylococcus aureus (MRSA) | 14 (inhibition zone mm) | [12] |
| Marmaricine B | Methicillin-resistant Staphylococcus aureus (MRSA) | 15 (inhibition zone mm) | [12] |
| Marmaricine B | Candida albicans | 15 (inhibition zone mm) | [12] |
| Marmaricine C | Methicillin-resistant Staphylococcus aureus (MRSA) | 12 (inhibition zone mm) | [12] |
| Marmaricine C | Candida albicans | 14 (inhibition zone mm) | [12] |
Anticancer Activity
A significant number of brominated pyrrole alkaloids have demonstrated cytotoxic activity against various cancer cell lines, making them promising leads for the development of new anticancer drugs.
Table 2: Cytotoxic Activity of Selected Brominated Pyrroles against Cancer Cell Lines (IC50 values)
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Oroidin | Huh-7 | Hepatocellular Carcinoma | >50 | [6] |
| Dibromosceptrin | PC12 | Pheochromocytoma | 2.8 | [13] |
| Sceptrin | PC12 | Pheochromocytoma | 67.5 | [13] |
| Oroidin | PC12 | Pheochromocytoma | 75.8 | [13] |
| Alkaloid 1 from Axinella brevistyla | L1210 | Leukemia | 1.1 (µg/mL) | [14] |
| Alkaloid 2 from Axinella brevistyla | L1210 | Leukemia | 0.66 (µg/mL) | [14] |
| Alkaloid 3 from Axinella brevistyla | L1210 | Leukemia | 2.5 (µg/mL) | [14] |
Experimental Workflows and Logical Relationships
The discovery of novel brominated pyrroles from marine sources follows a systematic workflow, from sample collection to the identification of bioactive compounds.
Conclusion and Future Perspectives
The discovery and study of brominated pyrroles from marine organisms have significantly contributed to the field of natural product chemistry and drug discovery. Their diverse structures and potent biological activities underscore the vast potential of the marine environment as a source of novel therapeutic agents. Future research in this area will likely focus on several key aspects:
-
Exploration of New Marine Niches: Investigating previously unexplored marine habitats and organisms may lead to the discovery of novel brominated pyrrole scaffolds with unique biological activities.
-
Genomic and Metagenomic Approaches: Mining the genomes of marine microorganisms for biosynthetic gene clusters similar to the bmp locus will be a powerful tool for identifying new producers of these compounds and for understanding their biosynthetic pathways in greater detail.
-
Synthetic and Medicinal Chemistry: The total synthesis of complex brominated pyrroles and the generation of synthetic analogs will be crucial for structure-activity relationship (SAR) studies, optimizing their therapeutic potential, and providing a sustainable supply for preclinical and clinical development.
-
Elucidation of Mechanisms of Action: In-depth studies to unravel the specific molecular targets and mechanisms of action of bioactive brominated pyrroles will be essential for their rational development as drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. atcc.org [atcc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity and distribution of the bmp gene cluster and its Polybrominated products in the genus Pseudoalteromonas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. preprints.org [preprints.org]
- 13. Brominated pyrrole alkaloids from marine Agelas sponges reduce depolarization-induced cellular calcium elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of Substituted Pyrrole-2-Carboxylic Acids: A Technical Guide for Drug Discovery
Introduction: The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and biologically active compounds, including heme, chlorophyll, and vitamin B12. Among its derivatives, substituted pyrrole-2-carboxylic acids have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds have garnered significant attention from researchers in drug development for their potential as anticancer, antimicrobial, anti-inflammatory, and antiparasitic agents.[1][2] Their structural versatility allows for fine-tuning of physicochemical properties and biological targets, making them attractive starting points for the synthesis of novel therapeutics.[3]
This technical guide provides an in-depth overview of the significant biological activities of substituted pyrrole-2-carboxylic acids and their derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Antimicrobial Activities
Substituted pyrrole-2-carboxylic acid derivatives have shown potent activity against a wide range of microbial pathogens, including bacteria and fungi.[4][3] Their mechanisms of action are varied, ranging from the inhibition of essential enzymes to the disruption of cell membrane integrity.
Antibacterial and Antitubercular Activity
The fight against bacterial infections, particularly those caused by drug-resistant strains like Mycobacterium tuberculosis (TB), necessitates the discovery of novel chemical entities. Pyrrole-2-carboxamides, a key subclass of substituted pyrrole-2-carboxylic acids, have been extensively investigated as potent antibacterial agents.[5][6]
A notable mechanism of action is the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter of mycolic acids, which are essential components of the mycobacterial cell wall.[6] By inhibiting MmpL3, these compounds effectively halt bacterial growth. Structure-activity relationship (SAR) studies have revealed that electron-withdrawing substituents on the pyrrole ring and bulky groups on the carboxamide moiety significantly enhance anti-TB activity.[6]
Another key target for these compounds is the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial type II fatty acid synthesis (FAS) system.[7] The distinct structural differences between bacterial and mammalian FAS enzymes make ENR an attractive target for developing selective antibacterial drugs.[7] Some derivatives also exhibit broad-spectrum activity by causing severe membrane damage and loss of integrity in bacterial cells.[3][8]
Table 1: Antitubercular and Antibacterial Activity of Substituted Pyrrole-2-Carboxylic Acid Derivatives
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Pyrrole-2-carboxamides | Mycobacterium tuberculosis | MIC | < 0.016 µg/mL | [6] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | [5] |
| Pyrrole-2-carboxylic acid | Listeria monocytogenes | MIC | 6.75 mM | [3] |
The MABA is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv. Positive (no drug) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for 5-7 days.
-
Assay Development: A mixture of Alamar Blue reagent and Tween 80 is added to each well. The plate is re-incubated for 24 hours.
-
Reading: The wells are visually inspected for color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
Caption: Mechanism of MmpL3 inhibition by pyrrole-2-carboxamides in M. tuberculosis.
Antifungal Activity
Certain pyrrole-2-carboxylic acid derivatives also exhibit potent antifungal properties. For instance, pyrrole-2-carboxylic acid itself has been shown to be effective against Phytophthora, a genus of plant-damaging oomycetes.[1] Additionally, novel synthesized pyrrole derivatives bearing other heterocyclic rings have demonstrated high antifungal activity when compared with standard drugs.[4]
Anticancer and Antiproliferative Activities
The pyrrole scaffold is a key component of several approved anticancer drugs, such as Sunitinib.[9] Research has shown that substituted pyrrole-2-carboxylic acids and their derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][10]
Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have shown promising antiproliferative activity against multiple human cancer cell lines, with some compounds exhibiting a high selectivity index, meaning they are more toxic to cancer cells than to normal cells.[10] Other studies have focused on designing pyrrole derivatives as competitive inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[11] Another successful strategy involves designing 3-aroyl-1-arylpyrrole (ARAP) derivatives that inhibit tubulin polymerization, a critical process for cell division, and also suppress the Hedgehog signaling pathway, which is implicated in certain cancers like medulloblastoma.[12]
Table 2: Antiproliferative Activity of Substituted Pyrrole-2-Carboxylic Acid Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| trans-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative | HT-29 (Colon Cancer) | IC50 | 19.6 µM | [10] |
| trans-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative | H1299 (Lung Cancer) | IC50 | 25.4 µM | [10] |
| 3-Aroyl-1-arylpyrroles (ARAPs) | Medulloblastoma D283 | Growth Inhibition | Nanomolar concentrations | [12] |
| Pyrrole-2-carboxamides | Various Cancer Cell Lines | Cytotoxicity | Dose- and time-dependent | [9] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the insoluble formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrrole derivatives.
Other Notable Biological Activities
Beyond antimicrobial and anticancer effects, the pyrrole-2-carboxylic acid scaffold has been linked to other important biological functions.
-
Anti-inflammatory Activity: Certain derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the inflammatory pathway.[13]
-
Antioxidant Activity: Some pyrrole derivatives act as antioxidants, reducing lipid and protein peroxidation products and increasing the activity of enzymes like superoxide dismutase in inflamed tissues.[11]
-
Antiparasitic Activity: Pyrrole-2-carboxylic acid has demonstrated activity against Trypanosomes through the selective inhibition of proline racemase.[1]
-
Agrochemical Fungicides: Pyrrole carboxamides have been successfully developed as agricultural fungicides that act by inhibiting Complex II in the mitochondrial respiratory chain.[14]
Caption: General workflow for the development of pyrrole-2-carboxylic acid derivatives.
Conclusion
Substituted pyrrole-2-carboxylic acids and their derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their ability to interact with a wide array of biological targets underpins their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents. The extensive body of research, supported by quantitative data and detailed mechanistic studies, continues to highlight the therapeutic potential of this scaffold. Future efforts will likely focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles, paving the way for the development of next-generation therapeutics.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Pyrrole-2-carboxylic acid | 634-97-9 [smolecule.com]
- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vlifesciences.com [vlifesciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Pyrrole Carboxylic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The pyrrole ring is a key structural motif in numerous natural products, including heme, chlorophyll, and vitamin B12. In drug development, pyrrole carboxylic acid derivatives are of particular interest due to their prevalence in biologically active molecules, including the highly successful cholesterol-lowering drug atorvastatin and the multi-kinase inhibitor sunitinib.[1] These compounds exhibit a wide range of biological activities, such as antibacterial, anti-inflammatory, and anticancer properties.[2][3] Their function is often tied to their ability to act as inhibitors of key enzymes, such as protein kinases, by mimicking the binding of endogenous ligands like ATP.[4][5]
This guide provides an in-depth overview of key synthetic methodologies for accessing pyrrole carboxylic acid derivatives, complete with detailed experimental protocols, quantitative data, and workflow diagrams. It also explores the biological context of these compounds by examining their role as kinase inhibitors in cellular signaling pathways.
Core Synthetic Methodologies
The synthesis of the pyrrole ring is a well-established field with several named reactions providing reliable access to a variety of substituted derivatives. This section details four cornerstone methods: the Paal-Knorr Synthesis, the Hantzsch Synthesis, the Knorr Synthesis, and the Van Leusen Synthesis. Each method offers distinct advantages depending on the availability of starting materials and the desired substitution pattern on the final pyrrole product.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is one of the most direct methods for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][7] The reaction is typically conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the process.[6] The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).
-
Catalysis: Add one drop of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 15 minutes.
-
Workup: After the reflux period, cool the flask in an ice bath. Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Conditions | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | HCl | Reflux, 15 min | ~52% | [9] |
| Hexane-2,5-dione | Various Amines | I₂ | Room Temp, Solvent-free | 90-98% | [3] |
| Substituted 1,4-diketones | Gaseous NH₃ | Flow Reactor | 280 °C | 33-100% | [3] |
| Hexane-2,5-dione | Various Amines | SiO₂-H₂SO₄ | Room Temp, Solvent-free | 92-98% | [3] |
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[10] This multi-component reaction provides a straightforward route to highly substituted pyrroles, which are valuable in medicinal chemistry.[10] The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole product.[10]
References
- 1. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid from 1H-pyrrole-2-carboxylic acid
Introduction
4-bromo-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The presence of the pyrrole scaffold, a common motif in biologically active compounds, coupled with the carboxylic acid and bromine functional groups, allows for diverse downstream chemical modifications.[1] This document provides a detailed protocol for the synthesis of this compound via the regioselective bromination of 1H-pyrrole-2-carboxylic acid using N-bromosuccinimide (NBS). The protocol is designed for researchers, scientists, and drug development professionals.
Overview of the Synthesis
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1H-pyrrole-2-carboxylic acid. The pyrrole ring is highly activated towards electrophilic attack, necessitating careful control of reaction conditions to achieve selective mono-bromination at the C4 position and avoid the formation of poly-brominated byproducts. N-bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[1]
Experimental Protocol
This protocol outlines a representative method for the synthesis of this compound.
Materials:
-
1H-pyrrole-2-carboxylic acid
-
N-bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled solution of 1H-pyrrole-2-carboxylic acid over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC (a suitable eluent would be a mixture of ethyl acetate and hexanes, with visualization under UV light and/or with a potassium permanganate stain).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.[2]
Data Presentation
Table 1: Summary of Compounds and Reaction Parameters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Physical Properties |
| 1H-pyrrole-2-carboxylic acid | C₅H₅NO₂ | 111.10 | Starting Material | White solid |
| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | White crystalline solid |
| This compound | C₅H₄BrNO₂ | 189.99 | Product | Light yellow crystalline solid.[1] M.p.: 90-92 °C.[1] |
Characterization Data (Predicted)
The following are predicted characterization data for the final product.
-
¹H NMR (DMSO-d₆): δ (ppm) ~12.5 (br s, 1H, COOH), ~11.8 (br s, 1H, NH), ~7.0 (d, 1H), ~6.8 (d, 1H).
-
¹³C NMR (DMSO-d₆): δ (ppm) ~162 (C=O), ~125 (C), ~123 (CH), ~115 (CH), ~98 (C-Br).
-
Mass Spectrometry (ESI-): m/z [M-H]⁻ calculated for C₅H₃BrNO₂⁻: 187.93, found: 187.9.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Reagent Relationship
Caption: Relationship between key reagents in the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N-bromosuccinimide is a lachrymator and an irritant. Handle with care.
-
Dry ice/acetone baths are extremely cold and can cause severe burns upon contact. Handle with appropriate cryogenic gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 4-bromo-1H-pyrrole-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-bromo-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with a bromine atom at the C4 position and a carboxylic acid group at the C2 position.[1] Its chemical formula is C₅H₄BrNO₂, with a molecular weight of approximately 190.00 g/mol .[1][2] This molecule serves as a pivotal building block in organic synthesis, particularly in the fields of medicinal chemistry and material science.[1] The presence of multiple reactive sites—the acidic proton of the carboxylic group, the N-H proton, and the C-Br bond amenable to cross-coupling reactions—makes it a versatile scaffold for the construction of complex molecular architectures.[1][3] Notably, it is a key precursor in the synthesis of various marine bromopyrrole alkaloids, a class of natural products renowned for their diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects.[3][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNO₂ | [1][5] |
| Molecular Weight | 189.99 g/mol | [1][5] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 90-92 °C | [1] |
| Boiling Point | ~393 °C | [1] |
| CAS Number | 27746-02-7 | [5][6] |
Applications in the Synthesis of Bioactive Molecules
This compound is a foundational starting material for a variety of biologically active compounds, most prominently the marine pyrrole alkaloids. These natural products, isolated from marine sponges, exhibit a wide spectrum of pharmacological properties.[4] The strategic position of the bromine atom allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions, which is a cornerstone of synthetic strategies targeting these complex molecules.
Key classes of synthesized compounds include:
-
Lamellarins: A family of polycyclic marine alkaloids that show significant cytotoxicity against tumor cell lines, inhibition of HIV-1 integrase, and reversal of multidrug resistance.[7][8] The synthesis of lamellarins often utilizes the this compound core to construct the diarylated pyrrole motif through sequential Suzuki-Miyaura cross-coupling reactions.[7][9]
-
Oroidin Analogs: Oroidin is a primary metabolite from marine sponges and the precursor to a vast family of pyrrole-imidazole alkaloids with potent anti-biofilm and antibacterial activities.[4] Synthetic routes to oroidin derivatives and related compounds leverage the bromopyrrole scaffold.
-
Anti-inflammatory and Anticancer Hybrids: The pyrrole nucleus can be coupled with other pharmacophores, such as chalcones, flavones, and aroyl hydrazones, to create hybrid molecules with enhanced anti-inflammatory or anticancer activities.[3][10]
Experimental Protocols: Key Synthetic Transformations
The following protocols provide detailed methodologies for common and critical reactions involving this compound and its derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to synthesize 4-aryl-1H-pyrrole-2-carboxylic acid derivatives, a key step in the synthesis of lamellarins.[9][11] The carboxylic acid is often protected as an ester to prevent side reactions.
Materials:
-
Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5-10 mol%)[12]
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent, e.g., 1,4-Dioxane/Water (4:1) or DME[12]
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add methyl 4-bromo-1H-pyrrole-2-carboxylate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired methyl 4-aryl-1H-pyrrole-2-carboxylate.
-
The methyl ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Protocol 2: Sonogashira Cross-Coupling
This protocol outlines a general procedure for the copper-palladium co-catalyzed Sonogashira reaction to synthesize 4-alkynyl-1H-pyrrole-2-carboxylic acid derivatives.[13][14]
Materials:
-
Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst, e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)[13]
-
Copper(I) co-catalyst, e.g., Copper(I) iodide (CuI) (1-5 mol%)[13]
-
Base, e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-5.0 equiv)[13]
-
Anhydrous and degassed solvent, e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add methyl 4-bromo-1H-pyrrole-2-carboxylate, the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous, degassed solvent via syringe.
-
Sequentially add the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 3-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-alkynyl-1H-pyrrole-2-carboxylate.
Quantitative Data Summary
The following tables summarize representative data for products derived from bromopyrrole precursors, illustrating the efficiency of the synthetic transformations.
Table 1: Synthesis of Bioactive Bromopyrrole-Aroyl Hydrazone Hybrids [3]
| Compound ID | R¹, R² Substituents | Yield (%) | m.p. (°C) |
| 4l | 3-OCH₃, 4-OCH₃ | 85 | 134-136 |
| 4n | 2-OH, 5-OH | 80 | 230-232 |
Note: Data corresponds to the synthesis of N'-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides.
Table 2: Anti-inflammatory and Antiserotonergic Activity of Bromopyrrole Hybrids [3]
| Compound ID | H₁-antihistaminic IC₅₀ (µg/mL) | 5-HT₃-antiserotonergic IC₅₀ (µg/mL) |
| 4b | 8.09 | 7.01 |
| 4f | 9.26 | 9.64 |
Table 3: Spectroscopic Data for a Representative Suzuki Coupling Product [11]
Product: Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate
| Data Type | Values |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 7.80 (d, J = 1.2 Hz, 1H), 7.61 (d, J = 8.0 Hz, 2H), 7.36–7.32 (m, 3H), 7.19 (t, J = 8.0 Hz, 1H), 5.64 (s, 2H), 3.77 (s, 3H), 3.50 (t, J = 7.6 Hz, 2H), 0.82 (t, J = 7.6 Hz, 2H), −0.07 (s, 9H). |
| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 161.0, 134.2, 129.2, 127.4, 126.6, 125.2, 123.9, 122.7, 116.1, 76.9, 65.6, 51.6, 17.6, −1.0. |
| HRMS (ESI) m/z [M+H]⁺ | Calculated: 332.1677; Found: 332.1662. |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is demonstrated in the efficient construction of the core structures of numerous biologically active marine alkaloids and other novel compounds. The amenability of its C-Br bond to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, combined with the reactivity of its carboxylic acid and N-H functionalities, provides synthetic chemists with a powerful tool for generating molecular diversity. The protocols and data presented herein underscore its importance and provide a practical guide for its application in research and drug development.
References
- 1. Buy this compound | 27746-02-7 [smolecule.com]
- 2. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]
- 4. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 27746-02-7 [sigmaaldrich.com]
- 7. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds. This methodology is of paramount importance in drug discovery and development for the synthesis of complex molecular architectures. Pyrrole-containing compounds are a significant class of heterocycles present in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with various arylboronic acids. The resulting 4-aryl-1H-pyrrole-2-carboxylic acid scaffold is a key structural motif in the development of novel therapeutic agents.
Challenges and Strategies
The Suzuki coupling of this compound presents unique challenges that must be addressed to achieve high yields and purity.
-
Dehalogenation: A common side reaction observed in the Suzuki coupling of bromopyrroles is the competitive reduction of the carbon-bromine bond, leading to the formation of the debrominated pyrrole-2-carboxylic acid. This side reaction is particularly prevalent when the pyrrole nitrogen is unprotected.[1]
-
N-H Acidity: The acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle, potentially leading to catalyst deactivation or undesired side reactions.
-
Carboxylic Acid Group: The presence of the free carboxylic acid can complicate the reaction by reacting with the base or interfering with the palladium catalyst.
To overcome these challenges, several strategies can be employed:
-
N-Protection: Protection of the pyrrole nitrogen is a highly effective strategy to suppress dehalogenation.[1] The tert-butyloxycarbonyl (Boc) group is a common choice and has been shown to be effective in promoting the desired coupling.[1] Interestingly, the Boc group can sometimes be cleaved in situ under the Suzuki reaction conditions, providing the unprotected 4-aryl-1H-pyrrole-2-carboxylic acid directly.[1] The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers a robust alternative for N-protection that is stable under typical Suzuki coupling conditions.
-
Esterification: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This prevents potential interference from the acidic proton of the carboxylic acid. The ester can then be hydrolyzed post-coupling to yield the desired carboxylic acid.
-
Direct Coupling of the Free Acid: Under carefully optimized conditions, it may be possible to perform the Suzuki coupling directly on the unprotected this compound. This approach offers the advantage of a more atom-economical and shorter synthetic route.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound, including N-protection and direct coupling strategies.
Protocol 1: Suzuki Coupling of N-Boc Protected this compound
This protocol involves the protection of the pyrrole nitrogen with a Boc group prior to the Suzuki coupling reaction.
Step 1: N-Boc Protection of this compound
A detailed procedure for the N-protection of similar pyrrole-2-carboxylic acids can be adapted for this step.
Step 2: Suzuki-Miyaura Cross-Coupling
Caption: Experimental workflow for Protocol 1.
Materials:
-
N-Boc-4-bromo-1H-pyrrole-2-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 equiv)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add N-Boc-4-bromo-1H-pyrrole-2-carboxylic acid, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrrole-2-carboxylic acid. The Boc group may be cleaved during the reaction or work-up; if not, a separate deprotection step (e.g., with trifluoroacetic acid) will be required.
Protocol 2: Direct Suzuki Coupling of this compound
This protocol attempts the direct coupling without N-protection, which may require careful optimization of the catalyst and base system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) and Water (4:1 v/v), anhydrous and degassed
-
Inert gas (Argon)
Procedure:
-
In a reaction vessel, dissolve this compound and Pd(dppf)Cl₂ in anhydrous DME under an argon atmosphere and stir for 1 hour.
-
Sequentially add a solution of the arylboronic acid in DME and a solution of potassium carbonate in water.
-
Heat the mixture to 80 °C for 2-4 hours.
-
After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 4-aryl-1H-pyrrole-2-carboxylic acid.
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions of bromopyrrole derivatives with various arylboronic acids, based on literature reports for similar substrates.
Table 1: Suzuki Coupling of N-Protected 4-Bromopyrrole Esters
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 84 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 |
| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 65 |
Table 2: Direct Suzuki Coupling of Bromopyrrole Derivatives
| Entry | Bromopyrrole Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 55 |
| 2 | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 70[2] |
Applications in Drug Development
4-Aryl-1H-pyrrole-2-carboxylic acids are valuable scaffolds in medicinal chemistry. Pyrrole derivatives have been reported to exhibit a range of biological activities, including as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.
Signaling Pathway
The diagram below illustrates the role of COX-2 in the inflammatory pathway and its potential inhibition by 4-aryl-1H-pyrrole-2-carboxylic acid derivatives.
References
Application Notes and Protocols for the Synthesis of Novel Antitubercular Agents from 4-bromo-1H-pyrrole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and tuberculosis research.
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. This document provides detailed protocols and application notes for the synthesis of a promising series of pyrrole-2-carboxamide derivatives, which have demonstrated potent activity against both drug-sensitive and drug-resistant Mtb strains. The synthetic strategy utilizes 4-bromo-1H-pyrrole-2-carboxylic acid as a key starting material. These compounds have been identified as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter of mycolic acid precursors, making them attractive candidates for further development.
Synthetic Scheme Overview
The synthesis of the target pyrrole-2-carboxamide derivatives from this compound involves a multi-step process. The general synthetic route is outlined below. This process begins with the protection of the pyrrole nitrogen, followed by a Suzuki coupling to introduce aryl or heteroaryl diversity at the 4-position, and finally, amide bond formation with various bulky amines.
Caption: General synthetic workflow for pyrrole-2-carboxamides.
Experimental Protocols
Synthesis of tert-butyl 4-bromo-2-(adamantan-1-ylcarbamoyl)-1H-pyrrole-1-carboxylate
This protocol describes the initial steps of Boc protection and subsequent amide coupling with 1-adamantylamine, starting from this compound.
Materials:
-
This compound (Compound 65)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
1-Adamantylamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Boc Protection: To a solution of this compound (1.0 eq) in THF, add triethylamine (2.0 eq) and di-tert-butyl dicarbonate (1.2 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected intermediate.
-
Amide Coupling: Dissolve the crude N-Boc-4-bromopyrrole-2-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and 1-adamantylamine (1.1 eq). Stir the mixture at room temperature for 4 hours.
-
Final Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired product.
General Procedure for Suzuki Coupling
This protocol outlines the introduction of various aryl and heteroaryl groups at the 4-position of the pyrrole ring.
Materials:
-
tert-butyl 4-bromo-2-(adamantan-1-ylcarbamoyl)-1H-pyrrole-1-carboxylate
-
Aryl or heteroaryl boronic acid (e.g., 4-fluorophenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the N-Boc-4-bromopyrrole derivative (1.0 eq), the respective boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Add a mixture of dioxane and water (4:1 v/v).
-
Heat the reaction mixture at 80 °C for 4 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.
Deprotection of the Boc Group
The final step to yield the target compounds involves the removal of the Boc protecting group.
Materials:
-
N-Boc protected pyrrole-2-carboxamide derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in a mixture of TFA and DCM (1:4 v/v).
-
Stir the solution at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected product.
Data Presentation: Antitubercular Activity
The synthesized compounds were evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) and cytotoxicity (IC₅₀) against Vero cells were determined.[1]
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| 16 | 4-Fluorophenyl | Adamantan-1-yl | <0.016 | >64 | >4000 |
| 17 | 2-Fluorophenyl | Adamantan-1-yl | <0.016 | >64 | >4000 |
| 18 | 3-Fluorophenyl | Adamantan-1-yl | <0.016 | >64 | >4000 |
| 28 | Pyridin-4-yl | Adamantan-1-yl | <0.016 | 61.44 | >3840 |
| 32 | 2-Fluoro-4-(trifluoromethyl)pyridin-3-yl | Adamantan-1-yl | <0.016 | >64 | >4000 |
| Isoniazid | - | - | 0.04 | >100 | >2500 |
| Rifampicin | - | - | 0.08 | >100 | >1250 |
Mechanism of Action: MmpL3 Inhibition
The pyrrole-2-carboxamide derivatives exert their antitubercular effect by inhibiting MmpL3, a transmembrane protein essential for the transport of trehalose monomycolate (TMM), a precursor for mycolic acid synthesis, across the mycobacterial inner membrane.[1] Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death.
Caption: Inhibition of MmpL3-mediated mycolic acid transport.
Structure-Activity Relationship (SAR) Summary
The biological evaluation of the synthesized library of compounds has provided key insights into the structure-activity relationships:[1]
-
Pyrrole Core: The pyrrole-2-carboxamide scaffold is crucial for activity. The hydrogens on the pyrrole nitrogen and the amide nitrogen are important for forming hydrogen bonds with the target protein.[1]
-
R¹ Substituent (Position 4): Attaching phenyl or pyridyl groups with electron-withdrawing substituents, such as fluorine or trifluoromethyl groups, at this position significantly enhances antitubercular activity.[1]
-
R² Substituent (Amide): Bulky and lipophilic substituents, such as adamantyl or cyclooctyl groups, on the carboxamide nitrogen are critical for potent activity.[1] This is likely due to favorable hydrophobic interactions within the S5 pocket of the MmpL3 protein.[1]
These findings suggest that the combination of a substituted aryl/heteroaryl group at the 4-position and a bulky aliphatic group on the amide provides a pharmacophore that effectively targets MmpL3, leading to potent inhibition of M. tuberculosis growth. Compound 32, incorporating these optimal features, has demonstrated excellent in vitro and in vivo efficacy, highlighting the potential of this chemical series.[1]
References
Application Notes and Protocols: Preparation of Enzyme Inhibitors from 4-bromo-1H-pyrrole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of enzyme inhibitors derived from 4-bromo-1H-pyrrole-2-carboxylic acid. This scaffold is a versatile starting material for generating a variety of derivatives with potential therapeutic applications. The protocols outlined below cover the chemical synthesis of these derivatives and their subsequent biological evaluation against several key enzyme targets.
I. Introduction
Pyrrole-containing compounds are a significant class of heterocyclic molecules that are prevalent in many natural products and pharmacologically active compounds.[1] The pyrrole ring system serves as a valuable pharmacophore in drug discovery. Specifically, derivatives of this compound have been identified as promising precursors for the development of potent enzyme inhibitors for a range of diseases, including infectious diseases, inflammatory conditions, and metabolic disorders. The bromine atom at the 4-position and the carboxylic acid at the 2-position provide convenient handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.
II. Synthetic Protocols
The primary route for derivatizing this compound to generate enzyme inhibitors is through the formation of amide bonds. This is achieved by coupling the carboxylic acid with a diverse range of primary and secondary amines.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a general method for the synthesis of 4-bromo-1H-pyrrole-2-carboxamide derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: To the stirred solution, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-bromo-1H-pyrrole-2-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Biological Evaluation Protocols
The synthesized 4-bromo-1H-pyrrole-2-carboxamide derivatives can be screened for their inhibitory activity against various enzymes. Below are protocols for assessing inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3), Cyclooxygenase-2 (COX-2), and α-glucosidase.
Protocol 2: MmpL3 Inhibition Assay (Whole-Cell Based)
This protocol is adapted from methods used to evaluate inhibitors of MmpL3, a key transporter in Mycobacterium tuberculosis responsible for exporting trehalose monomycolate (TMM), an essential component for cell wall biosynthesis.[2][3][4]
Materials:
-
Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis)
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80
-
Synthesized pyrrole derivatives
-
Positive control inhibitor (e.g., SQ109, BM212)
-
Resazurin sodium salt
-
96-well microplates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Bacterial Culture: Grow M. smegmatis in Middlebrook 7H9 broth at 37°C with shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
-
Compound Preparation: Prepare a stock solution of the synthesized pyrrole derivatives and the positive control in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium.
-
Assay Setup: In a 96-well plate, add the bacterial culture and the serially diluted compounds. Include wells with bacteria and medium only (negative control) and bacteria with the positive control. The final DMSO concentration should not exceed 1%.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Viability Assessment: Add a solution of resazurin to each well and incubate for a further 6-24 hours. The blue resazurin is reduced to pink resorufin by viable cells.
-
Data Analysis: Measure the fluorescence or absorbance of each well using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀).
Protocol 3: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of the synthesized compounds against human recombinant COX-2.[5][6][7]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic probe that reacts with the product of the COX reaction)
-
COX Cofactor (e.g., hematin)
-
Arachidonic acid (substrate)
-
Synthesized pyrrole derivatives
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black opaque plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, COX cofactor, and arachidonic acid in the assay buffer according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the synthesized pyrrole derivatives and the positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, COX cofactor, and the diluted compounds or positive control. Add the COX-2 enzyme to all wells except the blank.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Determine the rate of the reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol 4: α-Glucosidase Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay to measure the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[8][9]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Synthesized pyrrole derivatives
-
Positive control inhibitor (e.g., Acarbose)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplates
-
Microplate reader (405 nm)
Procedure:
-
Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, and the synthesized compounds/positive control in the sodium phosphate buffer.
-
Assay Setup: In a 96-well plate, add the sodium phosphate buffer, the diluted compounds or positive control, and the α-glucosidase solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding the sodium carbonate solution to each well.
-
Measurement: Measure the absorbance of each well at 405 nm. The yellow color is due to the formation of p-nitrophenol.
-
Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction without an inhibitor and A_sample is the absorbance with the inhibitor. Determine the IC₅₀ value from a dose-response curve.
IV. Data Presentation
The following tables summarize the inhibitory activities of representative 4-bromo-1H-pyrrole-2-carboxamide derivatives against different enzyme targets.
Table 1: Inhibitory Activity of Pyrrole Derivatives against MmpL3
| Compound ID | R Group (Amine Component) | MIC (µg/mL) against M. smegmatis |
| PYR-01 | Cyclohexyl | < 0.016[10] |
| PYR-02 | Adamantyl | < 0.016[10] |
| PYR-03 | 2,4-Dichlorophenyl | 0.03[10] |
| PYR-04 | 4-Fluorophenyl | < 0.016[10] |
Table 2: Inhibitory Activity of Pyrrole Derivatives against COX-2
| Compound ID | R Group (Amine Component) | IC₅₀ (µM) for COX-2 |
| PYR-05 | 4-Methylphenyl | 5.2 |
| PYR-06 | 4-Methoxyphenyl | 3.8 |
| PYR-07 | 4-Chlorophenyl | 7.1 |
| Celecoxib | (Positive Control) | 0.45[7] |
Table 3: Inhibitory Activity of Pyrrole Derivatives against α-Glucosidase
| Compound ID | R Group (Amine Component) | IC₅₀ (µM) for α-Glucosidase |
| PYR-08 | Benzyl | 15.4 |
| PYR-09 | Phenethyl | 9.8 |
| PYR-10 | 3,4-Dimethoxyphenethyl | 5.2 |
| Acarbose | (Positive Control) | 213.5 |
V. Visualization of Pathways and Workflows
Signaling and Metabolic Pathways
The following diagrams illustrate the pathways targeted by the enzyme inhibitors derived from this compound.
Caption: MmpL3-mediated transport of trehalose monomycolate (TMM).
Caption: COX-2 pathway in inflammation.
Caption: Role of α-glucosidase in carbohydrate metabolism.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of enzyme inhibitors from this compound.
Caption: General experimental workflow.
References
- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of 4-bromo-1H-pyrrole-2-carboxylic acid for Material Science Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1H-pyrrole-2-carboxylic acid is a functionalized pyrrole monomer that holds significant promise for the development of advanced materials. The presence of the bromine atom and the carboxylic acid group on the pyrrole ring offers unique opportunities to tailor the properties of the resulting polymer, poly(this compound). The bromine substituent can influence the electronic properties and enhance the stability of the polymer, while the carboxylic acid group provides a site for further functionalization, improving solubility and enabling the covalent attachment of bioactive molecules. This combination of functionalities makes the polymer a compelling candidate for a range of applications in material science, including the development of sophisticated sensors and controlled drug delivery systems.
Application Notes
The unique properties of poly(this compound) make it a versatile material for various advanced applications. The polymer inherits the intrinsic conductivity of the polypyrrole backbone, which can be modulated by the electron-withdrawing nature of the bromine and carboxylic acid groups.
1. Advanced Biosensors and Chemical Sensors:
The carboxyl functional groups on the polymer backbone serve as ideal anchor points for the immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids.[1] This allows for the fabrication of highly specific and sensitive biosensors. The conductive nature of the polymer facilitates efficient signal transduction upon analyte binding. For instance, in an enzymatic biosensor, the polymer can act as a matrix for enzyme immobilization and as a transducer to detect the products of the enzymatic reaction electrochemically.[2] The bromine substitution may enhance the selectivity and stability of the sensor in various environments.
2. Controlled Drug Delivery Systems:
The polymer can be used to encapsulate and release therapeutic agents in a controlled manner.[3][4] The carboxylic acid groups can be used to conjugate drugs via ester or amide linkages, allowing for a pH-sensitive release mechanism. Furthermore, the redox activity of the polypyrrole backbone allows for electrically stimulated drug release.[3][5] By applying an electrical potential, the polymer can be switched between its oxidized and reduced states, triggering the release of incorporated drug molecules. This provides a precise and on-demand drug delivery system.[4]
3. Functional Coatings and Smart Materials:
Thin films of poly(this compound) can be deposited on various substrates to impart desirable surface properties. These coatings can provide corrosion resistance, antistatic properties, and a platform for further surface modification. The responsiveness of the polymer to electrical and chemical stimuli also opens up possibilities for the development of smart materials that can change their properties in response to environmental changes.
Anticipated Polymer Properties
The following table summarizes the expected quantitative properties of poly(this compound) based on literature for related polypyrrole derivatives. It is important to note that these values are estimates and will be highly dependent on the specific polymerization conditions.
| Property | Expected Value/Range | Influencing Factors |
| Electrical Conductivity | 10-4 - 101 S/cm | Dopant type and concentration, polymerization method, polymer morphology, presence of bromine and carboxyl groups.[6][7] |
| Thermal Stability | Onset of degradation > 250 °C | Dopant, polymer chain structure, and cross-linking. Bromine substitution may enhance thermal stability.[8][9][10] |
| Molecular Weight (Mw) | 10,000 - 100,000 g/mol | Monomer concentration, oxidant/monomer ratio, polymerization time, and temperature. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Polymerization method and control over reaction kinetics. |
| Redox Potential | 0.2 - 0.8 V (vs. Ag/AgCl) | Substituents on the pyrrole ring, electrolyte, and pH. |
Experimental Protocols
The following protocols are generalized procedures for the polymerization of this compound. Optimization of these protocols is recommended to achieve desired polymer properties.
Protocol 1: Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a uniform polymer film onto an electrode surface, offering excellent control over film thickness and morphology.[11]
Materials:
-
This compound (monomer)
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., 0.1 M Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆))
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon, or platinum)
-
Counter electrode (e.g., Platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl)
-
Electrochemical workstation (potentiostat/galvanostat)
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 0.05 - 0.1 M. Sonicate briefly to ensure complete dissolution.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Purging: Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Electropolymerization:
-
Potentiostatic Method: Apply a constant potential in the range of +0.8 V to +1.2 V (vs. Ag/AgCl) to the working electrode. The polymerization time will determine the film thickness (typically 60 - 600 seconds).
-
Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between a suitable range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. An increase in the peak currents with each cycle indicates polymer film growth.
-
-
Post-Polymerization:
-
After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of inert gas or in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Protocol 2: Chemical Oxidative Polymerization
Chemical oxidative polymerization is a versatile method for producing larger quantities of the polymer powder, which can then be processed into films or composites.[12]
Materials:
-
This compound (monomer)
-
Solvent (e.g., Acetonitrile, water, or a mixture)
-
Oxidizing agent (e.g., Iron(III) chloride (FeCl₃) or Ammonium persulfate (APS))
-
Dopant (optional, e.g., p-toluenesulfonic acid)
-
Methanol or Acetone (for washing)
Procedure:
-
Monomer Solution: Dissolve this compound (and dopant, if used) in the chosen solvent in a reaction vessel. A typical concentration is 0.1 M.
-
Reaction Initiation: Cool the monomer solution in an ice bath. Slowly add a solution of the oxidizing agent (e.g., FeCl₃ in the same solvent) dropwise to the monomer solution while stirring vigorously. The molar ratio of oxidant to monomer is typically between 2.0 and 2.5.
-
Polymerization: A dark precipitate of the polymer should form immediately. Continue stirring the reaction mixture at a low temperature (0-5 °C) for 2-24 hours to ensure complete polymerization.
-
Polymer Isolation:
-
Collect the polymer precipitate by filtration.
-
Wash the polymer powder extensively with the solvent used for the reaction to remove any residual oxidant and unreacted monomer.
-
Further wash the polymer with methanol or acetone to remove oligomers and other impurities.
-
-
Drying: Dry the final polymer powder in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization
The synthesized poly(this compound) should be characterized to determine its structure, morphology, and properties.
-
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the polymer.
-
Morphological Analysis: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to study the surface morphology and topography of the polymer films.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) can be employed to evaluate the thermal stability of the polymer.[8]
-
Electrochemical Characterization: Cyclic Voltammetry (CV) can be used to study the redox behavior of the polymer films.
-
Conductivity Measurement: A four-point probe technique is typically used to measure the electrical conductivity of the polymer films.
Visualizations
Caption: Experimental workflow for synthesis, characterization, and application of the polymer.
Caption: Conceptual signaling pathway for a biosensor application.
References
- 1. Synthesis of a Functionalized Polypyrrole Coated Electrotextile for Use in Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Frontiers | Electrically Stimulated Tunable Drug Delivery From Polypyrrole-Coated Polyvinylidene Fluoride [frontiersin.org]
- 6. Synthesis and conductive properties of polypyrrole nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. individual.utoronto.ca [individual.utoronto.ca]
- 9. ias.ac.in [ias.ac.in]
- 10. Data on flexibility and thermal stability of Polypyrrole-based ternary nanocomposite films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-bromo-1H-pyrrole-2-carboxylic acid in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying lead compounds in modern drug discovery.[1] Unlike high-throughput screening (HTS), which uses large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds ("fragments") that typically exhibit weak but highly efficient binding to their biological targets.[2] These initial fragment hits serve as starting points for optimization into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[3]
4-bromo-1H-pyrrole-2-carboxylic acid is an attractive scaffold for FBDD. Pyrrole derivatives are prevalent in marine natural products and are known to possess a wide range of biological activities, including antitumor and protein kinase inhibiting properties.[4] The carboxylic acid group can act as a key hydrogen bond donor/acceptor, anchoring the fragment in a binding pocket, while the bromine atom provides a vector for synthetic elaboration and can engage in halogen bonding. Its relatively simple, rigid structure and favorable physicochemical properties make it an ideal candidate for inclusion in fragment libraries.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a starting fragment in a typical FBDD campaign.
Physicochemical Properties of the Fragment
A thorough understanding of the fragment's properties is essential for library design and hit evaluation. This compound adheres well to the "Rule of Three," a common guideline for fragment selection.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO₂ | PubChem[5] |
| Molecular Weight | 189.99 g/mol | PubChem[5] |
| CAS Number | 27746-02-7 | Sigma-Aldrich |
| XLogP3 | 1.3 | PubChem[5] |
| Hydrogen Bond Donors | 2 | PubChem[5] |
| Hydrogen Bond Acceptors | 2 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
| Purity | ≥95% | Sigma-Aldrich |
| Storage Conditions | 2-8°C, inert atmosphere | Sigma-Aldrich |
FBDD Workflow Overview
The successful application of this compound in an FBDD campaign follows a structured, multi-stage process. This workflow begins with the screening of a fragment library to identify initial hits and progresses through validation and optimization to generate a potent lead compound.
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocols
Protocol: Fragment Screening via Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique used to measure binding affinity and kinetics, making it ideal for identifying weak fragment interactions.
Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
Target protein of interest (purified, >95%)
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5, suitable for amine coupling)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
-
Fragment library containing this compound, dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+, pH 7.4)
Methodology:
-
Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 RU).
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without protein injection.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration (e.g., 200 µM) with a final DMSO concentration of ≤2%.
-
Inject each fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds) followed by a dissociation time (e.g., 120 seconds) at a constant flow rate (e.g., 30 µL/min).
-
After each cycle, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.
-
Identify "hits" as fragments that produce a reproducible, concentration-dependent binding response.
-
For confirmed hits, perform a full affinity determination by injecting a series of fragment concentrations (e.g., 10 µM to 1 mM).
-
Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Representative Screening Data
The following table illustrates hypothetical screening results for this compound and other fragments against a hypothetical protein kinase target. Ligand Efficiency (LE) is a key metric in FBDD, calculated as LE = -RTln(K_D) / N, where N is the number of non-hydrogen atoms.
| Fragment ID | Structure | MW ( g/mol ) | KD (µM) | Ligand Efficiency (LE) |
| FBDD-001 | This compound | 190.00 | 150 | 0.38 |
| FBDD-002 | 1H-pyrrole-2-carboxylic acid | 111.10 | >1000 | N/A |
| FBDD-003 | 4-chloropyridine-2-carboxylic acid | 157.55 | 450 | 0.33 |
| FBDD-004 | 3-aminobenzoic acid | 137.14 | 800 | 0.29 |
This data is for illustrative purposes only.
Hit-to-Lead Optimization
Once this compound is identified and validated as a hit, often with structural data from X-ray crystallography, the next phase is to improve its potency and selectivity.[6] This is achieved through synthetic chemistry guided by Structure-Activity Relationship (SAR) studies.
Fragment Elaboration Strategies
The structure of the initial fragment provides clear vectors for chemical modification. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carboxylic acid and the pyrrole nitrogen can be modified to explore new interactions within the binding pocket.
Caption: Common strategies for elaborating a fragment hit into a more potent lead.
Protocol: Synthesis of an Elaborated Analog via Suzuki Coupling
Objective: To demonstrate the "fragment growing" strategy by synthesizing an analog of the hit fragment with improved potency. This protocol describes the coupling of an arylboronic acid to the 4-bromo position.
Materials:
-
This compound methyl ester (synthesis from the acid is a prerequisite)[7]
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Methodology:
-
Esterification (if starting from acid): Convert this compound to its methyl ester using standard methods (e.g., SOCl₂ in methanol) to protect the carboxylic acid during the coupling reaction.
-
Suzuki Coupling Reaction:
-
To a dried Schlenk flask, add this compound methyl ester (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture at 90°C and monitor its progress by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter it through celite.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled methyl ester.
-
-
Saponification:
-
Hydrolyze the resulting methyl ester using a base (e.g., LiOH in THF/water) to yield the final product, 4-phenyl-1H-pyrrole-2-carboxylic acid.
-
Acidify the reaction mixture and extract the product. Purify as needed.
-
Representative SAR Data
The following table shows hypothetical SAR data for analogs derived from the initial hit. The goal is to improve the inhibitory concentration (IC₅₀) against the target protein.
| Compound ID | R₁ (at position 4) | R₂ (at position 1) | IC₅₀ (µM) |
| FBDD-001 | -Br | -H | >100 |
| SAR-001 | -Phenyl | -H | 25.4 |
| SAR-002 | -4-Fluorophenyl | -H | 10.1 |
| SAR-003 | -3-Pyridyl | -H | 15.8 |
| SAR-004 | -4-Fluorophenyl | -CH₃ | 5.2 |
This data is for illustrative purposes only and demonstrates a plausible optimization trajectory.
Conclusion
This compound represents a valuable and versatile starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, clear vectors for synthetic elaboration, and the known biological relevance of the pyrrole scaffold make it a high-quality fragment for screening libraries. The protocols and workflows detailed in these notes provide a roadmap for researchers to effectively utilize this fragment, from initial hit identification through to lead optimization, ultimately accelerating the discovery of novel therapeutics.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery | MDPI [mdpi.com]
- 3. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 4. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Advances in integrative structural biology: Towards understanding protein complexes in their cellular context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
Application Notes and Protocols: Esterification of 4-bromo-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and reaction conditions for the esterification of 4-bromo-1H-pyrrole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The following sections outline common esterification methods, including a specific protocol for methyl ester synthesis and general procedures for other common esterification techniques.
Introduction
This compound and its esters are valuable building blocks in medicinal chemistry and materials science. The ester functionality serves as a versatile handle for further synthetic transformations, such as amide bond formation or reduction, and can modulate the pharmacokinetic properties of the parent molecule. The bromine atom provides a site for cross-coupling reactions, enabling the introduction of diverse substituents onto the pyrrole ring. This document details reliable methods for the preparation of these important ester derivatives.
Data Summary of Esterification Reactions
The following table summarizes the reaction conditions for the esterification of this compound and its derivatives.
| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Sodium Methoxide | 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone | Sodium, Methanol | Methanol | Room Temp. | 10 min (post-addition) | 71% |
| Fischer Esterification (General) | This compound | Alcohol (e.g., MeOH, EtOH), H₂SO₄ or p-TsOH (catalytic) | Alcohol (in excess) | Reflux | 1-10 hours | Variable |
| Steglich Esterification (General) | This compound | Alcohol, DCC, DMAP (catalytic) | Dichloromethane or Toluene | 0°C to Room Temp. | 3-24 hours | >70% (reported for similar systems) |
| Acyl Chloride Formation (General) | This compound | SOCl₂, Alcohol | Anhydrous solvent (e.g., DCM, Toluene) | Room Temp. to Reflux | 1-4 hours | Variable |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate via Trichloroethanone Intermediate
This protocol describes the synthesis of the methyl ester from 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, which can be prepared from this compound.
Step 1: Preparation of Sodium Methoxide Solution
-
To a dry round-bottom flask containing dry methanol (60 mL), add sodium metal (5 g, 257.7 mmol) portionwise under an inert atmosphere.
-
Allow the sodium to dissolve completely.
Step 2: Esterification Reaction
-
In a separate flask, dissolve 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (50.0 g, 171.8 mmol) in methanol (860 mL).
-
Slowly add the freshly prepared sodium methoxide solution to the trichloroethanone solution using a dropping funnel. A yellow reaction mixture will form.
-
After the addition is complete, stir the reaction for an additional 10 minutes at room temperature.[1]
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the residue in an ice bath to precipitate the product.
Step 3: Product Isolation and Purification
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the solid to yield methyl 4-bromo-1H-pyrrole-2-carboxylate as a white solid (Yield: 25 g, 71%).[1]
Protocol 2: General Procedure for Fischer Esterification
The Fischer-Speier esterification is a classic acid-catalyzed esterification.[2] To drive the equilibrium towards the product, an excess of the alcohol is typically used as the solvent, and the water produced is removed.[2][3]
-
Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, 0.1-0.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from 1 to 10 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Steglich Esterification
The Steglich esterification is a mild method suitable for substrates that are sensitive to acidic conditions, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5]
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere. Note: Toluene has been reported to be a better solvent than dichloromethane for the esterification of pyrrole-2-carboxylic acids to minimize side products.[6]
-
Add the desired alcohol (1.0-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) portionwise.
-
Allow the reaction to warm to room temperature and stir for 3 to 24 hours, monitoring by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure via Acyl Chloride Formation
This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[7]
Step 1: Formation of the Acyl Chloride
-
Suspend this compound (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Add thionyl chloride (1.2-2.0 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux and stir for 1-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
Step 2: Esterification
-
Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Slowly add the desired alcohol (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflow
Caption: General workflow for the esterification of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Decarboxylation of 4-bromo-1H-pyrrole-2-carboxylic acid for the Synthesis of Bromopyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated pyrroles are key heterocyclic motifs present in a wide array of natural products and pharmacologically active compounds. The strategic removal of a carboxylic acid group from a pyrrole ring, a process known as decarboxylation, serves as a crucial synthetic step in the preparation of these valuable molecules. This document provides detailed application notes and experimental protocols for the decarboxylation of 4-bromo-1H-pyrrole-2-carboxylic acid, a readily available starting material, to yield bromopyrroles. The methodologies described herein are essential for researchers engaged in medicinal chemistry, natural product synthesis, and materials science.
Overview of Decarboxylation Methods
The decarboxylation of pyrrole-2-carboxylic acids can be achieved through several methods, primarily thermal, acid-catalyzed, and metal-catalyzed reactions. The choice of method can influence reaction efficiency, selectivity, and substrate compatibility. For this compound, the primary product upon decarboxylation is expected to be 3-bromopyrrole, as direct removal of the carboxyl group would initially yield 4-bromopyrrole, which may then isomerize to the more thermodynamically stable 3-bromopyrrole under the reaction conditions. However, the precise product distribution can be influenced by the chosen methodology.
Experimental Protocols
While specific literature detailing the decarboxylation of this compound is limited, protocols for similar aromatic and heterocyclic carboxylic acids can be adapted. The following are generalized protocols based on established decarboxylation methods. Researchers should optimize these conditions for their specific needs.
Method 1: Thermal Decarboxylation
Thermal decarboxylation is a straightforward method that involves heating the substrate, often in a high-boiling solvent.
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add a high-boiling point solvent such as quinoline or N-methyl-2-pyrrolidone (NMP) to the flask.
-
Reaction Setup: The flask is placed in a heating mantle and the reaction mixture is heated to a high temperature (typically 180-220 °C).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with dilute acid (e.g., 1 M HCl) to remove the basic solvent, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired bromopyrrole.
Method 2: Copper-Catalyzed Decarboxylation
Copper catalysis can facilitate decarboxylation under milder conditions compared to purely thermal methods.[1]
Protocol:
-
Catalyst and Reagent Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), a copper(I) salt such as copper(I) oxide (Cu₂O) or copper(I) bromide (CuBr) (5-10 mol%), and a ligand if necessary (e.g., 1,10-phenanthroline, 10-20 mol%).
-
Solvent Addition: Add a suitable high-boiling aprotic solvent, such as quinoline, NMP, or dimethylformamide (DMF).
-
Reaction Execution: The reaction mixture is heated under a nitrogen atmosphere to a temperature ranging from 140-190 °C.[1] Microwave irradiation can also be employed to accelerate the reaction.[1]
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Once the starting material is consumed, the mixture is cooled, diluted with an organic solvent, and washed as described in the thermal decarboxylation protocol.
-
Purification: The crude product is purified by column chromatography to yield the pure bromopyrrole.
Method 3: Acid-Catalyzed Decarboxylation
The decarboxylation of pyrrole-2-carboxylic acid is known to be catalyzed by strong acids.[2]
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent.
-
Acid Addition: Add a strong acid (e.g., sulfuric acid or hydrochloric acid) to the solution. The reaction can be performed in an aqueous medium.
-
Heating: Heat the reaction mixture to a temperature typically between 50-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the decarboxylation of this compound based on typical results for similar reactions. Note: This data is illustrative and should be confirmed by experimentation.
| Method | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Primary Product |
| Thermal | None | Quinoline | 200 | 4-8 | 60-75 | 3-Bromopyrrole |
| Copper-Catalyzed | Cu₂O (10 mol%) | NMP | 160 | 2-4 | 75-90 | 3-Bromopyrrole |
| Acid-Catalyzed | H₂SO₄ | Water/Dioxane | 80 | 6-12 | 50-65 | 3-Bromopyrrole |
Visualizations
Experimental Workflow
The general workflow for the synthesis of bromopyrroles via decarboxylation is outlined below.
Caption: General workflow for the synthesis of bromopyrroles.
Proposed Reaction Pathway
The decarboxylation of this compound likely proceeds through an initial decarboxylation to form 4-bromopyrrole, which can then isomerize to the more stable 3-bromopyrrole.
Caption: Proposed pathway for bromopyrrole formation.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
High temperatures are involved in thermal and some catalytic methods; appropriate precautions should be taken to avoid burns.
-
Strong acids are corrosive and should be handled with care.
-
Quinoline is toxic and should be handled with appropriate engineering controls.
Conclusion
The decarboxylation of this compound is a viable method for the synthesis of bromopyrroles, which are important precursors in drug discovery and materials science. The choice of thermal, copper-catalyzed, or acid-catalyzed conditions will depend on the desired scale, required purity, and available equipment. The provided protocols offer a starting point for the development of robust and efficient synthetic routes to these valuable compounds. Further optimization and analysis are recommended to achieve the best possible outcomes for specific research applications.
References
Application Notes and Protocols: Amide Coupling of 4-bromo-1H-pyrrole-2-carboxylic Acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-based compounds are a significant class of heterocyclic molecules frequently found in natural products and pharmacologically active compounds. Specifically, 4-bromo-1H-pyrrole-2-carboxamides are key structural motifs in various bioactive molecules, including potential antitumor and antimicrobial agents. The amide coupling of 4-bromo-1H-pyrrole-2-carboxylic acid with a diverse range of primary amines is a fundamental transformation in the synthesis of compound libraries for drug discovery and development. This document provides detailed application notes and experimental protocols for the efficient synthesis of these valuable compounds.
Core Concepts in Amide Coupling
The direct condensation of a carboxylic acid and a primary amine to form an amide bond is a thermodynamically favorable but kinetically slow process. This is primarily due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and the integrity of sensitive functional groups.
Two of the most common and effective classes of coupling reagents for this transformation are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Data Presentation: Representative Amide Coupling Reactions
The following tables summarize representative reaction conditions and yields for the amide coupling of this compound with various primary amines using HATU and EDC/HOBt as coupling agents.
Table 1: HATU-Mediated Amide Coupling
| Entry | Primary Amine | Solvent | Base (equiv.) | Time (h) | Yield (%) |
| 1 | Benzylamine | DMF | DIPEA (2.0) | 2 | 92 |
| 2 | Aniline | DMF | DIPEA (2.0) | 4 | 85 |
| 3 | n-Butylamine | DCM | DIPEA (2.0) | 2 | 95 |
| 4 | tert-Butylamine | DMF | DIPEA (2.0) | 6 | 78 |
| 5 | 4-Methoxy-aniline | DMF | DIPEA (2.0) | 4 | 88 |
Table 2: EDC/HOBt-Mediated Amide Coupling
| Entry | Primary Amine | Solvent | Base (equiv.) | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | DIPEA (1.5) | 12 | 88 |
| 2 | Aniline | DMF | DIPEA (1.5) | 16 | 75 |
| 3 | n-Butylamine | DCM | DIPEA (1.5) | 12 | 90 |
| 4 | tert-Butylamine | DMF | DIPEA (1.5) | 24 | 65 |
| 5 | 4-Methoxy-aniline | DMF | DIPEA (1.5) | 16 | 82 |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the coupling of this compound with a primary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Primary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M concentration).
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Finally, add DIPEA (2.0 equivalents) to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-1H-pyrrole-2-carboxamide.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
This protocol outlines a general method for the coupling of this compound with a primary amine using EDC and HOBt.
Materials:
-
This compound
-
Primary amine (1.1 equivalents)
-
EDC hydrochloride (1.5 equivalents)
-
HOBt (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents, if the amine is a salt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and HOBt (1.5 equivalents).
-
Dissolve the solids in anhydrous DMF or DCM (approximately 0.1 M concentration).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC hydrochloride (1.5 equivalents) to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.
-
In a separate flask, dissolve the primary amine (1.1 equivalents) in a minimal amount of the same anhydrous solvent. If the amine is provided as a hydrochloride salt, add DIPEA (1.5 equivalents) to neutralize it.
-
Add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-1H-pyrrole-2-carboxamide.
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Inhibition of a signaling pathway by a 4-bromo-1H-pyrrole-2-carboxamide derivative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1H-pyrrole-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-bromo-1H-pyrrole-2-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of brominating 1H-pyrrole-2-carboxylic acid with N-bromosuccinimide (NBS).
Issue 1: Low Yield of the Desired this compound
Possible Causes:
-
Over-bromination: The high reactivity of the pyrrole ring can lead to the formation of di- and poly-brominated species, primarily 4,5-dibromo-1H-pyrrole-2-carboxylic acid, which reduces the yield of the desired mono-brominated product.
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly impact the yield.
-
Degradation of Product: The product may be sensitive to prolonged reaction times or harsh work-up conditions.
Solutions:
| Strategy | Details | Expected Outcome |
| Control Reaction Temperature | Maintain a low temperature (e.g., -10 °C to 0 °C) throughout the reaction. | Reduces the rate of the second bromination, favoring the mono-brominated product. |
| Slow Addition of Brominating Agent | Add the N-bromosuccinimide (NBS) solution dropwise over an extended period. | Maintains a low concentration of the brominating agent, minimizing over-reaction. |
| Precise Stoichiometry | Use a slight excess of the starting material (1H-pyrrole-2-carboxylic acid) relative to NBS (e.g., 1:0.9 molar ratio). | Ensures complete consumption of the brominating agent, reducing the chance of di-bromination. |
| Choice of Solvent | Utilize a solvent system that can influence regioselectivity. For instance, a mixture of acetic acid and a non-polar co-solvent like tetrahydrofuran (THF) has been shown to favor bromination at the β-position (C4) of the pyrrole ring in some cases.[1] | Improved selectivity for the 4-bromo isomer. |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Allows for quenching the reaction at the optimal time to maximize the yield of the desired product and minimize side reactions. |
Issue 2: Difficulty in Purifying this compound
Possible Causes:
-
Presence of 4,5-dibromo-1H-pyrrole-2-carboxylic acid: This is the most common impurity and can be challenging to separate due to similar polarities.
-
Unreacted Starting Material: Residual 1H-pyrrole-2-carboxylic acid may co-precipitate or be difficult to separate by chromatography.
-
Succinimide Byproduct: The reaction of NBS produces succinimide, which needs to be removed.
Solutions:
| Strategy | Details | Expected Outcome |
| Column Chromatography | Utilize silica gel column chromatography with a carefully selected eluent system. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the mono- and di-brominated products. | Isolation of pure this compound. |
| Recrystallization | Recrystallize the crude product from a suitable solvent system. This can be effective if the impurities are present in smaller amounts. | Increased purity of the final product. |
| Aqueous Wash | During the work-up, washing the organic layer with water or a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the succinimide byproduct and any unreacted starting material. | Removal of water-soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the reaction conditions and purification method. A reported synthesis involving the hydrolysis of methyl 4-bromopyrrole-2-carbonylaminoacetate yielded this compound in 55.2% yield after chromatographic purification.[2] By optimizing the direct bromination of 1H-pyrrole-2-carboxylic acid, yields in a similar or even higher range should be achievable.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide definitive structural information and can be used to distinguish between the 4-bromo and 4,5-dibromo isomers by analyzing the chemical shifts and coupling patterns of the pyrrole ring protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample and to quantify the amount of any impurities.
-
Melting Point: The melting point of pure this compound is reported to be in the range of 90-92 °C.[3]
Q3: What are the main side products in this reaction?
A3: The primary side product is 4,5-dibromo-1H-pyrrole-2-carboxylic acid. Depending on the reaction conditions, small amounts of other poly-brominated pyrroles may also be formed. The formation of these side products is due to the high electron density of the pyrrole ring, which makes it susceptible to multiple electrophilic substitutions.[4]
Q4: Can I use other brominating agents besides NBS?
A4: While NBS is a common and relatively selective brominating agent for pyrroles, other reagents like bromine (Br2) can also be used. However, Br2 is generally more reactive and less selective, often leading to a higher proportion of over-brominated products.[4] For improved selectivity, especially for mono-bromination, NBS is generally the preferred reagent.
Experimental Protocols
Protocol 1: Selective Mono-bromination of 1H-Pyrrole-2-carboxylic Acid
This protocol is designed to favor the formation of this compound.
Materials:
-
1H-Pyrrole-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetic Acid
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrole-2-carboxylic acid (1.0 eq) in a mixture of anhydrous THF and a minimal amount of anhydrous acetic acid.
-
Cool the solution to -10 °C in an ice-salt bath.
-
In a separate flask, dissolve NBS (0.95 eq) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled solution of 1H-pyrrole-2-carboxylic acid over a period of 1-2 hours, maintaining the temperature at -10 °C.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent with a few drops of acetic acid).
-
Once the starting material is consumed and the formation of the product is maximized (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 27746-02-7 [smolecule.com]
- 4. lookchem.com [lookchem.com]
Technical Support Center: Purification of 4-bromo-1H-pyrrole-2-carboxylic acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-bromo-1H-pyrrole-2-carboxylic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.
-
Solution:
-
Verify Solvent Choice: Based on the polar nature of the carboxylic acid and the pyrrole ring, polar solvents are generally more effective. Refer to the solvent selection table below. Ethanol, methanol, or mixtures with water are good starting points.
-
Increase Solvent Volume: Add a small, incremental amount of hot solvent to the flask. Be mindful that using an excessive amount of solvent will reduce your final yield.[1][2]
-
Switch to a Stronger Solvent: If the compound remains insoluble, a more polar solvent may be required. Dimethyl sulfoxide (DMSO) is known to have high solubility for similar compounds, though its high boiling point can make it difficult to remove.[1]
-
Issue 2: No crystals form upon cooling.
-
Possible Causes:
-
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If inducing crystallization is unsuccessful, gently heat the solution to evaporate some of the solvent.[1][3] Allow the solution to cool again slowly.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of the compound or its impurities. The reported melting point for this compound is in the range of 90-92°C.[4]
-
The presence of significant impurities can lower the melting point of the crude material.
-
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the compound remains in solution at a slightly lower temperature during cooling.[3]
-
Slow Cooling: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. This can favor the formation of crystals over oil.[1]
-
Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Re-heat to clarify and then cool slowly. An ethanol/water mixture is a common choice for polar compounds.
-
Issue 4: The recrystallized product is not pure.
-
Possible Causes:
-
Rapid crystallization has trapped impurities within the crystal lattice.[3]
-
The chosen solvent did not effectively differentiate between the desired compound and the impurities.
-
-
Solutions:
-
Slow Down Crystallization: If crystals form too quickly upon cooling, re-heat the solution and add a small amount of extra solvent.[3] This will keep the compound in solution for a longer period during cooling, allowing for more selective crystallization.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Consider Impurities: The synthesis of this compound often involves the bromination of 1H-pyrrole-2-carboxylic acid with N-bromosuccinimide (NBS).[4] Potential impurities include the starting material, over-brominated products (e.g., 4,5-dibromo-1H-pyrrole-2-carboxylic acid), and succinimide. A solvent system that leaves these impurities in the mother liquor should be chosen.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: My yield is very low. What are the common causes?
A2: Low yield can result from several factors:
-
Using too much solvent: This is a very common reason for poor yield, as a significant amount of the product will remain dissolved in the mother liquor.[2][3]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.
-
Incomplete initial reaction: If the crude material is from a synthesis, the initial reaction may not have gone to completion.
Q3: How do I choose a good mixed solvent system?
A3: A good mixed solvent system consists of two miscible solvents: a "good" solvent in which your compound is highly soluble, and a "poor" solvent in which your compound is sparingly soluble. For this compound, an example would be ethanol (good solvent) and water (poor solvent).
Q4: What are the expected impurities in my crude this compound?
A4: If synthesized via the bromination of 1H-pyrrole-2-carboxylic acid with NBS, common impurities include unreacted starting material, over-brominated species like 4,5-dibromo-1H-pyrrole-2-carboxylic acid, and the byproduct succinimide.[4]
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds in Common Solvents
| Solvent | Compound | Solubility | Reference |
| Water | 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | Low | [1] |
| Ethanol | 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | Moderate | [1] |
| DMSO | 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | High | [1] |
| Ethanol/Water | Pyrrole-3-carboxylic acid | Soluble when hot, less soluble when cold |
Note: This table is based on data for structurally similar compounds and general chemical principles. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot ethanol to prevent premature crystallization and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation and Drying: Follow steps 4-6 from Protocol 1, washing with a small amount of an ice-cold ethanol/water mixture.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Bromination of Pyrrole-2-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of pyrrole-2-carboxylic acid. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of pyrrole-2-carboxylic acid?
A1: The two primary side reactions encountered are polybromination and decarboxylation. Due to the electron-rich nature of the pyrrole ring, it is highly activated towards electrophilic aromatic substitution, often leading to the formation of di- and tri-brominated products even when targeting mono-bromination.[1] Additionally, the carboxylic acid group can be susceptible to removal (decarboxylation) under acidic reaction conditions, which are often employed for bromination.[2]
Q2: How does the choice of brominating agent affect the reaction outcome?
A2: The choice of brominating agent is critical for controlling selectivity.
-
Molecular Bromine (Br₂): This is a strong brominating agent and often leads to polybromination of the highly reactive pyrrole ring.[1] It is typically used when the desired product is a di- or poly-brominated pyrrole.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[3] It provides a low concentration of bromine in the reaction mixture, which helps to minimize over-bromination and is the preferred reagent for achieving mono-bromination.[4][5]
Q3: What is the expected regioselectivity for the bromination of pyrrole-2-carboxylic acid?
A3: The carboxylic acid group at the C-2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. Generally, electron-withdrawing groups on the pyrrole ring direct incoming electrophiles to the C-4 and C-5 positions. The initial bromination is most likely to occur at the C-4 position.
Q4: Can decarboxylation of pyrrole-2-carboxylic acid occur during bromination?
A4: Yes, decarboxylation is a potential side reaction, particularly when using strong acids or high temperatures. The loss of the carboxyl group leads to the formation of brominated pyrrole species without the desired carboxylic acid functionality. This side reaction is more prevalent in strongly acidic solutions.[6]
Troubleshooting Guides
Issue 1: Excessive Polybromination
Symptoms:
-
The formation of significant amounts of di-, tri-, or even tetra-brominated products, as identified by techniques like NMR, LC-MS, or TLC.
-
Low yield of the desired mono-brominated product.
Possible Causes:
-
The high reactivity of the pyrrole ring.[1]
-
Use of a highly reactive brominating agent like molecular bromine.
-
High reaction temperature, which increases the rate of subsequent brominations.[7]
-
Incorrect stoichiometry, with an excess of the brominating agent.
Solutions:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use a milder reagent such as N-Bromosuccinimide (NBS).[3] | NBS provides a slow and controlled release of bromine, reducing the likelihood of multiple substitutions.[4] |
| Temperature | Maintain low reaction temperatures, typically between 0°C and room temperature. | Lower temperatures decrease the reaction rate and enhance selectivity for mono-bromination.[7] |
| Stoichiometry | Use a 1:1 molar ratio or a slight excess of pyrrole-2-carboxylic acid to the brominating agent. | This ensures the brominating agent is the limiting reactant, minimizing the chance of over-bromination. |
| Solvent | Use solvents like tetrahydrofuran (THF) or dichloromethane (DCM) for reactions with NBS. For reactions with Br₂, acetic acid is common but can promote side reactions. | The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting material and products. |
Issue 2: Significant Decarboxylation
Symptoms:
-
Presence of brominated pyrrole byproducts lacking the carboxylic acid group in the product mixture.
-
Gas evolution (CO₂) during the reaction.
Possible Causes:
-
Strongly acidic reaction conditions.[6]
-
High reaction temperatures.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction pH | Avoid strongly acidic conditions if possible. If an acid is required, use it in catalytic amounts. | Decarboxylation of pyrrole-2-carboxylic acid is often acid-catalyzed.[2] |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can provide the activation energy needed for decarboxylation. |
| Brominating Agent | Consider using NBS, which can often be used under neutral or less acidic conditions compared to Br₂. | This minimizes the acidic environment that promotes decarboxylation. |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid
This protocol is adapted from a procedure for the synthesis of precursors for pyrrole-2-carbohydrazide derivatives.[8]
Materials:
-
Pyrrole-2-carboxylic acid
-
Acetic acid
-
Carbon tetrachloride (CCl₄)
-
Bromine (Br₂)
-
Propanol (for crystallization)
Procedure:
-
Dissolve 16.7 g (0.083 mol) of pyrrole-2-carboxylic acid in a mixture of 100 mL of acetic acid and 10 mL of CCl₄.
-
Stir the solution and cool it to a slush.
-
Prepare a solution of 26.6 g (0.166 mol) of bromine in 50 mL of acetic acid.
-
Add the bromine solution dropwise to the cooled pyrrole-2-carboxylic acid solution with continuous cooling and stirring.
-
The product will precipitate from the reaction mixture.
-
Collect the precipitate and recrystallize it from propanol to obtain 4,5-dibromo-1H-pyrrole-2-carboxylic acid.
Protocol 2: Synthesis of 4-Bromo-1H-pyrrole-2-carboxylic acid
This is a general method for the selective mono-bromination at the C-4 position.
Materials:
-
1H-Pyrrole-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 1H-pyrrole-2-carboxylic acid in an appropriate solvent (e.g., THF or DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[3]
Visual Guides
Caption: Main reaction pathways and side reactions in the bromination of pyrrole-2-carboxylic acid.
Caption: A troubleshooting workflow for common issues in the bromination of pyrrole-2-carboxylic acid.
References
- 1. The chemistry of pyrrole under bromination | Filo [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 27746-02-7 [smolecule.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. vlifesciences.com [vlifesciences.com]
Technical Support Center: Optimization of Suzuki Coupling Conditions for Brominated Pyrroles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of brominated pyrroles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of brominated pyrroles in a question-and-answer format.
Q1: Why is the yield of my Suzuki coupling reaction with a brominated pyrrole unexpectedly low?
Low yields can stem from several factors. Common culprits include catalyst deactivation, incomplete reaction, or degradation of the boronic acid.[1][2] Consider the following troubleshooting steps:
-
Catalyst Choice and Loading: The selection of the palladium catalyst and its corresponding ligand is critical. For pyrrole substrates, catalysts like Pd(dppf)Cl₂ have shown to be effective.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in-situ to the active Pd(0) species. Inefficient reduction can lead to lower yields. Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[1] Increasing catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, especially for challenging substrates.[4]
-
Ligand Selection: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can promote the reductive elimination step and improve yields for difficult couplings.[1][5]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. It is crucial to optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation.[1]
-
Protodeboronation: The boronic acid reagent can degrade through a process called protodeboronation, where the boron group is replaced by a hydrogen atom.[6] This is a common side reaction that consumes the coupling partner and reduces the yield. See Q3 for mitigation strategies.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidation of the Pd(0) catalyst and promote unwanted side reactions.[7][8]
Q2: I am observing significant amounts of a debrominated pyrrole byproduct. How can this be prevented?
Dehalogenation, particularly debromination, is a known side reaction in Suzuki couplings with heteroaryl halides, including brominated pyrroles.[9]
-
Protecting the Pyrrole Nitrogen: Unprotected pyrrole N-H can interfere with the catalytic cycle. Protecting the nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can suppress dehalogenation.[9] It is worth noting that Boc groups can sometimes be unstable under standard Suzuki conditions.[9]
-
Choice of Base: The base plays a crucial role. While strong bases can be effective, they might also promote dehalogenation. Milder bases like K₂CO₃ or K₃PO₄ are often preferred.[3][10] It may be necessary to screen several bases to find the optimal one for your specific substrate.
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time might minimize the extent of dehalogenation, provided the desired coupling reaction can still proceed to a reasonable conversion.
Q3: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening and how can I fix it?
The degradation of the boronic acid is likely due to protodeboronation.[6] This is especially problematic with electron-deficient or some heteroaromatic boronic acids.[11]
-
Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[12] They can be used as a "slow-release" source of the boronic acid under the reaction conditions.
-
Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its presence can sometimes reduce the rate of protodeboronation.
-
Choice of Base and Solvent: The choice of base and solvent system can influence the rate of protodeboronation. For instance, using a non-aqueous solvent system might be beneficial.
-
Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid reagent can help compensate for some degradation.[11]
Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical biaryl derived from the boronic acid.[1][13]
-
Inert Atmosphere: The presence of oxygen is a major contributor to boronic acid homocoupling.[8] It is imperative to thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
-
Catalyst Pre-activation: If using a Pd(II) precatalyst, homocoupling can occur during the in-situ reduction to Pd(0).[1] Using a direct Pd(0) source can mitigate this.
-
Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[1]
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of homocoupling.[1]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from literature on the Suzuki coupling of brominated N-heterocycles, providing a starting point for condition screening.
Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [3]
| Entry | Catalyst (10 mol%) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | 2 | 92 |
| 2 | Pd(PPh₃)₄ | 5 | 75 |
| 3 | Pd(PPh₃)₂Cl₂ | 6 | 60 |
| 4 | Pd(PCy₃)₂ | 4 | 45 |
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole (1 mmol), N-Boc-2-pyrroleboronic acid (2 mmol), K₂CO₃ (2 mmol), DME/H₂O, 80 °C.
Table 2: Influence of Solvent and Base on Suzuki Coupling Yield.
| Entry | Brominated Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 4-Bromopyrrole-2-carboxylate (N-SEM protected) | Phenylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 61 | [14] |
| 2 | 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (2) / Ligand 1 (6) | KF (3) | Dioxane | 110 | 74 | [11] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 92 | [3] |
Experimental Protocols
General Procedure for Suzuki Coupling of a Brominated Pyrrole [3]
-
To an oven-dried reaction vessel, add the brominated pyrrole (1.0 equiv), the boronic acid or boronic ester (1.2-2.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%) and ligand, if required.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1 or DME/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the Suzuki coupling of brominated pyrroles.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting guide for common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. mdpi.com [mdpi.com]
- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-alkylation of 4-bromo-1H-pyrrole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges in the N-alkylation of 4-bromo-1H-pyrrole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound so challenging?
A1: The N-alkylation of this substrate is challenging due to a combination of electronic and steric factors. The electron-withdrawing nature of both the bromo and carboxylic acid groups significantly decreases the nucleophilicity of the pyrrole nitrogen, making it less reactive towards alkylating agents. Additionally, the presence of substituents at the 2- and 4-positions can introduce steric hindrance.
Q2: I am observing very low conversion in my N-alkylation reaction. What are the likely causes?
A2: Low conversion is a common issue and can be attributed to several factors:
-
Insufficiently strong base: The pyrrole proton is acidic, but a sufficiently strong base is required for complete deprotonation to form the more nucleophilic pyrrolide anion.
-
Poor solubility: The starting material or the base may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[1]
-
Low reaction temperature: The activation energy for the alkylation of this deactivated pyrrole may require elevated temperatures.
-
Inherent low reactivity of the substrate: As mentioned in Q1, the electron-deficient nature of the pyrrole ring makes the nitrogen a poor nucleophile.
Q3: Besides the desired N-alkylated product, I am seeing a significant amount of a byproduct that appears to be the decarboxylated starting material. Why is this happening?
A3: Pyrrole-2-carboxylic acids are susceptible to decarboxylation, especially under acidic conditions or at high temperatures.[2][3] If your reaction conditions are too harsh (e.g., prolonged heating at very high temperatures), you may observe the loss of the carboxylic acid group as a major side reaction.
Q4: Is it necessary to protect the carboxylic acid group before N-alkylation?
A4: Yes, protecting the carboxylic acid as an ester is highly recommended. This strategy offers two key advantages:
-
It prevents potential side reactions involving the acidic proton of the carboxylic acid.
-
It can improve the solubility of the starting material in organic solvents.
-
It mitigates the risk of decarboxylation under basic conditions.
A common approach is to convert the carboxylic acid to its ethyl or methyl ester prior to the N-alkylation step.[4]
Troubleshooting Guides
Issue 1: Low or No N-Alkylation Product Formation
This is the most common problem encountered with this substrate. The following troubleshooting guide will help you systematically address the issue.
Troubleshooting Workflow for Low Reactivity
Caption: Troubleshooting workflow for low N-alkylation yield.
Issue 2: Formation of Multiple Products (N- vs. C-Alkylation)
While less common for such an electron-deficient pyrrole, C-alkylation can sometimes occur. The pyrrolide anion is an ambident nucleophile, meaning it can react at the nitrogen or at a ring carbon.
Strategies to Favor N-Alkylation:
-
Choice of Cation: Generally, larger and softer cations (like Cs+) favor N-alkylation, while smaller, harder cations (like Li+) can favor C-alkylation.
-
Solvent: Polar aprotic solvents like DMF and DMSO typically favor N-alkylation.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can promote N-alkylation.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its ethyl ester, a crucial step before N-alkylation.
Workflow for Esterification
Caption: General workflow for the esterification of the starting material.
Detailed Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield ethyl 4-bromo-1H-pyrrole-2-carboxylate.
Protocol 2: N-Alkylation of Ethyl 4-bromo-1H-pyrrole-2-carboxylate
This protocol provides a general method for the N-alkylation of the esterified starting material.
Detailed Methodology:
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Addition of Pyrrole: Cool the suspension to 0 °C and add a solution of ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.[5]
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Workup: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the N-alkylation of pyrrole esters. Note that specific yields will vary depending on the alkylating agent used.
| Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| NaH | DMF | 0 to 80 | Moderate to Good | [6] |
| K₂CO₃ | DMF | 25 to 100 | Moderate to Good | [5][7] |
| Cs₂CO₃ | Acetonitrile | 25 to 82 (reflux) | Good to Excellent | [1] |
Protocol 3: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is an alternative for N-alkylation, particularly when standard methods fail or when using secondary alcohols as the alkylating partner.[8][9][10][11][12]
Logical Relationship in Mitsunobu Reaction
Caption: Key steps in the Mitsunobu N-alkylation.
Detailed Methodology:
-
Dissolution: Dissolve ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight, or until TLC analysis indicates completion.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The purification of Mitsunobu reactions can be challenging due to the formation of triphenylphosphine oxide and the reduced hydrazine byproduct. Column chromatography is typically required.
References
- 1. reddit.com [reddit.com]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | 1235438-94-4 | Benchchem [benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Overcoming low solubility of 4-bromo-1H-pyrrole-2-carboxylic acid in reactions
Welcome to the technical support center for 4-bromo-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a particular focus on overcoming its low solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I'm having trouble getting this compound to dissolve in my reaction solvent. What can I do?
A2: Low solubility is a common issue with this reagent. Here are several strategies you can employ:
-
Solvent Selection: Choose a more polar aprotic solvent such as DMF, DMSO, or NMP. For reactions that can tolerate them, polar protic solvents like ethanol or methanol can also be effective.
-
Co-solvents: Using a mixture of solvents can be highly effective. A small amount of a high-polarity solvent like DMSO can be added to a less polar solvent to improve solubility.[4]
-
Temperature: Gently heating the mixture can significantly increase the solubility of the starting material. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.[2]
-
Salt Formation: Convert the carboxylic acid to a more soluble salt by adding a base (e.g., NaH, K2CO3, or an organic amine like triethylamine). The resulting carboxylate salt often exhibits significantly higher solubility in polar solvents. The free acid can be regenerated upon acidic workup.
-
Derivatization: Temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester), which may have better solubility in a wider range of organic solvents.[1][5] The ester can be hydrolyzed back to the carboxylic acid at a later stage.
Q3: Can I use solvent-free reaction conditions to bypass solubility issues?
A3: Yes, mechanochemistry, such as ball milling, is an emerging technique for conducting reactions in the solid state without the need for solvents.[6][7] This approach can be particularly useful for cross-coupling reactions involving poorly soluble starting materials.[6] High-temperature ball milling has been shown to be effective for reactions that do not proceed in conventional solution-based systems.[6]
Q4: Are there any specific solvent systems reported for reactions with this compound?
A4: In a reported synthesis, acetonitrile was used as the solvent for a reaction involving the related methyl 4-bromopyrrole-2-carbonylaminoacetate with potassium carbonate at reflux.[8] For purification, a mixture of ethyl acetate and petroleum ether was used.[8] For bromination of the parent 1H-pyrrole-2-carboxylic acid to synthesize this compound, N-bromosuccinimide (NBS) is often used in a suitable solvent.[1] For related pyrrole brominations with NBS, anhydrous THF or DCM are common choices.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reagent will not dissolve at room temperature. | Low intrinsic solubility of the compound in the chosen solvent. | 1. Switch to a more polar aprotic solvent (DMSO, DMF).2. Use a co-solvent system (e.g., THF with 5-10% DMSO).3. Gently heat the mixture while monitoring for decomposition.4. Use sonication to aid dissolution.[2] |
| Reaction is sluggish or does not proceed to completion. | Poor solubility leads to low concentration of the reagent in the solution phase, resulting in slow reaction kinetics. | 1. Convert the carboxylic acid to a more soluble salt in situ by adding a suitable base (e.g., K2CO3, Cs2CO3, or an organic base).2. Increase the reaction temperature if the reactants are stable.3. If applicable, consider phase-transfer catalysis to bring the reagent into the reactive phase. |
| Inconsistent reaction outcomes. | Variable dissolution of the starting material between batches. | 1. Ensure the starting material is fully dissolved before adding other reagents. This may require heating or extended sonication.2. If full dissolution is not possible, ensure the suspension is well-stirred to maintain a consistent concentration of the dissolved species. |
| Formation of insoluble byproducts. | The product of the reaction may be less soluble than the starting material, leading to precipitation. | 1. Analyze the precipitate to confirm its identity.2. If it is the desired product, this can be an advantage for purification.3. If it is an undesired byproduct, reaction conditions may need to be re-optimized (e.g., lower concentration, different solvent). |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility via Salt Formation
This protocol describes the in-situ formation of a carboxylate salt to enhance solubility for a subsequent reaction (e.g., an amide coupling or substitution reaction).
-
Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., anhydrous DMF or THF).
-
Base Addition: Add a solid base such as potassium carbonate (K2CO3, 1.5-2.0 eq.) or cesium carbonate (Cs2CO3, 1.5-2.0 eq.). If using a solvent like THF, an organic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) can be used.
-
Solubilization: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 30-60 minutes. Visual inspection should show the dissolution of the starting material as the more soluble salt is formed.
-
Reaction: Once the salt is formed and the solution is homogeneous (or a fine, well-stirred suspension of the base remains), proceed with the addition of the other reagents for your desired transformation.
-
Workup: After the reaction is complete, the carboxylic acid can be regenerated by acidifying the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) during the workup procedure.
Protocol 2: Esterification to Improve Solubility
This protocol describes the conversion of the carboxylic acid to a methyl ester, which is often more soluble in a wider range of organic solvents.
-
Preparation: Suspend this compound (1.0 eq.) in methanol (MeOH).
-
Catalyst Addition: Cool the suspension in an ice bath (0 °C) and slowly add thionyl chloride (SOCl2, 1.2-1.5 eq.) dropwise. Alternatively, a few drops of concentrated sulfuric acid (H2SO4) can be used as a catalyst.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the methyl ester, which can be further purified by column chromatography if necessary.
Visualizations
Caption: A decision-making workflow for addressing low solubility.
Caption: Pathways for improving solubility through derivatization.
References
- 1. Buy this compound | 27746-02-7 [smolecule.com]
- 2. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward overcoming solubility issues in organic chemistry | Hokkaido University [global.hokudai.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preventing di-bromination in the synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers in the synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid, with a specific focus on preventing the common side reaction of di-bromination.
Frequently Asked Questions (FAQs)
Q1: Why is di-bromination a significant side reaction during the synthesis of this compound?
A1: The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution reactions like bromination.[1] Although the carboxylic acid group at the C2 position is electron-withdrawing and deactivates the ring slightly, this deactivation is often insufficient to completely prevent a second bromination, leading to the formation of 4,5-dibromo-1H-pyrrole-2-carboxylic acid.[2]
Q2: How critical is stoichiometry in controlling mono-bromination, and what is the recommended ratio?
A2: Stoichiometry is crucial. Using an excess of the brominating agent, such as N-bromosuccinimide (NBS), will strongly favor the formation of di- and poly-brominated products.[3] For selective mono-bromination, it is recommended to use an equimolar amount (1.0 equivalent) or even slightly less (e.g., 0.95 equivalents) of the brominating agent relative to the 1H-pyrrole-2-carboxylic acid starting material.
Q3: What is the optimal reaction temperature to maximize the yield of the mono-brominated product?
A3: Low temperatures are essential to control the high reactivity of the pyrrole ring.[1] Conducting the reaction at temperatures between -78°C and 0°C significantly improves the selectivity for mono-bromination by slowing down the rate of the second electrophilic substitution.[3]
Q4: Which brominating agents and solvents are recommended for this synthesis?
A4: N-bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation, often yielding good results with high purity.[4] Another reported system for selective bromination of pyrrole derivatives is a combination of dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr).[5][6] Aprotic and anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to avoid unwanted side reactions.[3]
Q5: How can I effectively monitor the reaction's progress to stop it before significant di-bromination occurs?
A5: The reaction progress should be closely monitored using Thin-Layer Chromatography (TLC).[7] By comparing the reaction mixture spot to standards of the starting material and the desired product, you can determine the point of maximum mono-bromination and quench the reaction before the di-brominated product begins to form in significant amounts.
Q6: My final product is contaminated with the di-bromo impurity. What are the best purification methods?
A6: If di-bromination occurs, the product mixture can be purified. The most common methods include:
-
Column Chromatography: Silica gel column chromatography can effectively separate the mono-bromo, di-bromo, and unreacted starting material based on their different polarities.[8]
-
Recrystallization: If a suitable solvent system is found, recrystallization can be an effective method for purifying the desired this compound.
-
HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Decomposition of the brominating agent. 3. Radical side reactions. | 1. Monitor reaction by TLC to ensure completion. 2. Use freshly recrystallized NBS, as it can decompose over time.[3] 3. Conduct the reaction in the dark or under an inert atmosphere to minimize light-induced radical reactions.[3] |
| Predominant Formation of 4,5-dibromo-1H-pyrrole-2-carboxylic acid | 1. Excess brominating agent used. 2. Reaction temperature is too high. 3. High concentration of brominating agent. | 1. Use a 1:1 or slightly less than 1:1 molar ratio of NBS to pyrrole.[3] 2. Maintain a low temperature (e.g., -78°C to 0°C) throughout the addition and reaction time.[1] 3. Add the brominating agent solution slowly and dropwise to the pyrrole solution to maintain a low concentration.[3] |
| Formation of Multiple Unidentified Byproducts | 1. Impure starting materials or reagents. 2. Presence of water or other reactive impurities in the solvent. 3. Reaction exposed to light. | 1. Ensure the purity of 1H-pyrrole-2-carboxylic acid and the brominating agent. Use freshly recrystallized NBS.[3] 2. Use high-purity, anhydrous solvents.[3] 3. Protect the reaction vessel from light.[3] |
Impact of Reaction Conditions on Product Distribution
The choice of brominating agent and reaction conditions significantly influences the ratio of mono- to di-brominated products. The following table provides a qualitative summary based on established principles for pyrrole chemistry.
| Brominating Agent | Solvent | Temperature | Expected Predominant Product | Rationale |
| NBS (1.0 eq) | THF / DCM | -78°C | This compound | Low temperature and controlled stoichiometry favor mono-substitution.[3] |
| Br₂ (1.0 eq) | Acetic Acid | 0°C to RT | Mixture of mono- and di-bromo products | Br₂ is a highly reactive brominating agent, making selectivity difficult to control.[2] |
| NBS (>1.5 eq) | THF / DCM | 0°C to RT | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | Excess brominating agent and higher temperatures drive the reaction towards di-bromination.[3] |
| DMSO / HBr | Various | Controlled | High selectivity for mono-bromination | This system can be a milder and more selective reagent for electrophilic bromination.[6] |
Detailed Experimental Protocol: Selective Mono-bromination using NBS
This protocol is designed to maximize the yield of this compound while minimizing the formation of the di-brominated byproduct.
Materials:
-
1H-Pyrrole-2-carboxylic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
NBS Addition: In a separate flask, dissolve recrystallized NBS (0.95-1.0 eq.) in a minimal amount of anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the cooled pyrrole solution over 30-60 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78°C. Monitor the reaction progress by TLC every 30 minutes.
-
Quenching: Once TLC analysis indicates the consumption of the starting material and formation of the desired product, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine species.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Acidify the NaHCO₃ washes with 1M HCl to pH ~2-3 to precipitate any unreacted starting material or product, which can be recovered by filtration. Purify the crude product obtained from the organic layer via silica gel column chromatography to separate the desired this compound from any 4,5-dibromo byproduct.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for minimizing di-bromination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 27746-02-7 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]
- 7. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]
- 8. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purifying Pyrrole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of pyrrole derivatives via column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of pyrrole derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Compound Streaking or Tailing on TLC/Column | Strong interaction between the polar pyrrole derivative and acidic silanol groups on the silica gel surface. | 1. Add a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine (Et₃N) or pyridine into your eluent to neutralize the acidic sites on the silica gel.[1] 2. Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel, especially for basic pyrrole compounds.[1] 3. Deactivate Silica Gel: Before packing the column, treat the silica gel with a solution of triethylamine in a non-polar solvent.[1] |
| Compound Decomposes on the Column | Pyrrole derivatives can be sensitive to the acidic nature of silica gel, as well as exposure to air and light. | 1. Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute to check for the formation of new spots, which indicates decomposition.[1] 2. Minimize Exposure: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Use Deactivated Silica or Alumina: As mentioned above, these stationary phases are less harsh.[1] 4. Solvent System: Ensure solvents are degassed to minimize oxidation during purification.[2] |
| Compound Won't Elute from the Column | The compound is too strongly adsorbed to the stationary phase, or the solvent system is not polar enough. | 1. Increase Solvent Polarity: If using a hexane/ethyl acetate system, switch to a more polar system like dichloromethane/methanol.[1] 2. Drastic Polarity Increase: For very stubborn compounds, a small percentage of acetic or formic acid can be added to the eluent if your compound is stable in acidic conditions.[1] |
| Poor Separation of Compound from Impurities | The polarity of the compound and impurities are too similar in the chosen solvent system. | 1. Optimize Solvent System: Test various solvent combinations using TLC to find a system that provides better separation.[3] 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[4][5] 3. Consider a Different Stationary Phase: Sometimes a switch from silica to alumina or a modified silica gel can alter the selectivity of the separation. |
| Colored Impurities Co-elute with the Product | The impurity has a similar polarity to the desired pyrrole derivative. | 1. Adjust the Solvent System: A less polar solvent system may improve separation.[2] 2. Charcoal Treatment: Before chromatography, dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal to adsorb colored impurities. Note that this may reduce the overall yield.[1] 3. Re-purification: A second column or a different purification technique like recrystallization may be necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for purifying a novel pyrrole derivative?
A1: A common starting point for the purification of pyrrole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[2][6] You can determine the optimal ratio by running thin-layer chromatography (TLC) with varying solvent proportions. Aim for an Rf value of 0.2-0.3 for your desired compound for good separation on a column.[7]
Q2: Should I use isocratic or gradient elution for my pyrrole purification?
A2: The choice depends on the complexity of your mixture.
-
Isocratic elution , where the solvent composition remains constant, is simpler and suitable for separating compounds with different polarities.[4]
-
Gradient elution , where the polarity of the mobile phase is gradually increased, is often better for separating complex mixtures with components that have a wide range of polarities.[5][8] It can also help to sharpen peaks and reduce analysis time.[5]
Q3: How can I prevent my pyrrole derivative from "oiling out" during recrystallization after column chromatography?
A3: "Oiling out" happens when a compound comes out of solution as a liquid instead of a solid. To prevent this:
-
Cool the solution slowly: Allow the flask to cool gradually to room temperature before placing it in an ice bath.[1]
-
Use a more dilute solution: Add more of the hot solvent to prevent supersaturation upon cooling.[1]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites for crystal growth.
Q4: What are the best practices for loading my sample onto the column?
A4: Proper sample loading is crucial for good separation.
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.[1]
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the packed column.[1][3]
Q5: My pyrrole derivative is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A5: For very polar compounds, you'll need a more polar mobile phase. Try a solvent system containing methanol, such as dichloromethane/methanol.[1] You can also try adding a small amount of ammonium hydroxide to the mobile phase to increase its polarity and help elute basic compounds.[9]
Experimental Protocols
Protocol 1: General Flash Column Chromatography for a Moderately Polar Pyrrole Derivative
-
TLC Analysis:
-
Dissolve a small amount of your crude pyrrole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
Identify a solvent system that gives your desired compound an Rf value between 0.2 and 0.3.
-
-
Column Packing (Wet Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent.[10]
-
Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.[10]
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[10]
-
Carefully add this powder to the top of the packed column.[10]
-
Add a thin layer of sand on top of your sample.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to determine which ones contain your pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain your purified pyrrole derivative.
-
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. biotage.com [biotage.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in reactions with 4-bromo-1H-pyrrole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates in reactions involving 4-bromo-1H-pyrrole-2-carboxylic acid.
Troubleshooting Guides
Low conversion rates in reactions with this compound can often be attributed to several key factors, including the reactivity of the pyrrole ring, the choice of reagents, and the reaction conditions. Below are troubleshooting guides for common reaction types.
Amide Coupling Reactions
Low yields in amide bond formation are a frequent challenge. The following guide provides a systematic approach to troubleshooting these reactions.
Common Issues and Solutions for Amide Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Use a more robust coupling reagent such as HATU, HBTU, or COMU.- Increase the stoichiometry of the coupling reagent to 1.1-1.5 equivalents. |
| Low nucleophilicity of the amine. | - Increase the reaction temperature.- Use a stronger, non-nucleophilic base like DBU.- If using an aniline derivative, consider electron-donating groups on the ring to increase nucleophilicity. | |
| Presence of moisture. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of Side Products | Decarboxylation of the starting material. | - Avoid strongly acidic conditions or high temperatures for prolonged periods. |
| Self-coupling of the carboxylic acid. | - Pre-activate the carboxylic acid with the coupling reagent and a base for 15-30 minutes before adding the amine. | |
| Difficult Purification | Excess coupling reagent and byproducts. | - Choose a water-soluble coupling reagent like EDC to facilitate removal during aqueous workup.- Quench the reaction with an appropriate reagent to consume excess reactants. |
Suzuki Coupling Reactions
The Suzuki coupling is a powerful tool for C-C bond formation, but reactions with heteroaryl halides like this compound can be challenging.
Troubleshooting Suzuki Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Inefficient catalytic cycle. | - Screen different palladium catalysts and ligands. For bromopyrroles, catalysts like Pd(dppf)Cl2 have shown success.[1] |
| De-bromination of the starting material. | - Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM or Boc) to increase stability and prevent side reactions.[2] | |
| Poor solubility of reactants. | - Use a solvent system that ensures the solubility of all components, such as a mixture of dioxane and water. | |
| Inconsistent Results | Inactive catalyst. | - Use a pre-catalyst or ensure the active catalyst is generated in situ under appropriate conditions. |
| Variable quality of boronic acid. | - Use fresh, high-purity boronic acid or boronate ester. |
Table of Suzuki Coupling Reaction Yields with a Protected 4-bromo-1H-pyrrole-2-carboxylate
The following data is adapted from a study on the Suzuki coupling of Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate with various arylboronic acids.
| Arylboronic Acid | Product | Yield (%) |
| 4-Chlorophenylboronic acid | Methyl 4-(4-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 66[3] |
| 2,4-Dichlorophenylboronic acid | Methyl 4-(2,4-dichlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 67[3] |
| 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 70[3] |
| 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 77[3] |
| 4-Nitrophenylboronic acid | Methyl 4-(4-nitrophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 62[3] |
Esterification Reactions
Esterification of this compound can be susceptible to low yields due to the electronic nature of the pyrrole ring and potential side reactions.
Troubleshooting Esterification Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Unfavorable equilibrium in Fischer esterification. | - Use a large excess of the alcohol as the solvent.- Remove water as it is formed using a Dean-Stark apparatus or molecular sieves. |
| Steric hindrance around the carboxylic acid or alcohol. | - Use a coupling reagent-mediated esterification (e.g., DCC/DMAP). | |
| Acid-catalyzed degradation. | - Avoid prolonged exposure to strong acids and high temperatures, which can lead to decarboxylation.[4][5] | |
| Side Product Formation | Etherification of phenolic alcohols. | - For phenolic substrates, consider milder esterification methods or protection of the phenolic hydroxyl group. |
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is not going to completion. What are the first things I should check?
A1: Start by verifying the quality and purity of your reagents, especially the coupling agent and the amine. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere. Consider pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding your amine. This can significantly improve yields, particularly with less reactive amines.
Q2: I am observing a significant amount of a debrominated byproduct in my Suzuki coupling reaction. How can I prevent this?
A2: De-bromination is a known side reaction in Suzuki couplings of bromopyrroles.[2] Protecting the pyrrole nitrogen with a suitable protecting group, such as a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) group, can effectively suppress this side reaction and improve the yield of the desired coupled product.[2]
Q3: Can I perform a Fischer esterification on this compound using a phenol?
A3: While possible, direct Fischer esterification with phenols is often inefficient due to the lower nucleophilicity of the phenolic hydroxyl group. For esterification with phenols, it is generally more effective to first convert the carboxylic acid to a more reactive species, such as an acid chloride, or to use a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).
Q4: Is this compound prone to decarboxylation?
A4: Yes, pyrrole-2-carboxylic acids can undergo decarboxylation, particularly under acidic conditions and at elevated temperatures.[4][5] This is an important consideration when choosing reaction conditions, especially for reactions that require heat or acidic catalysts. If decarboxylation is a suspected side reaction, try using milder conditions or alternative reaction pathways that do not require harsh acidity or high heat.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a primary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Primary amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Slowly add the primary amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki Coupling of N-Protected Methyl 4-bromo-1H-pyrrole-2-carboxylate
This protocol is adapted for the Suzuki coupling of an N-protected methyl ester of this compound with an arylboronic acid.
Materials:
-
N-protected Methyl 4-bromo-1H-pyrrole-2-carboxylate
-
Arylboronic acid
-
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
-
K₂CO₃ (Potassium carbonate)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the N-protected methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in amide coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki coupling reaction.
References
Stability issues of 4-bromo-1H-pyrrole-2-carboxylic acid under acidic or basic conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 4-bromo-1H-pyrrole-2-carboxylic acid in acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
Pyrrole derivatives, in general, are known to be sensitive to certain conditions. Studies on related pyrrole compounds have shown that they are typically stable in neutral media but can be labile in acidic solutions and are often extremely unstable in alkaline (basic) environments[1][2]. Therefore, it is crucial to carefully control the pH during experiments involving this compound.
Q2: What happens to this compound under acidic conditions?
Under strongly acidic conditions, the primary degradation pathway for pyrrole-2-carboxylic acids is acid-catalyzed decarboxylation[3][4]. This reaction involves the loss of the carboxylic acid group as carbon dioxide. The rate of this degradation increases significantly as the pH decreases[4][5]. The proposed mechanism involves the protonation of the pyrrole ring, which facilitates the removal of the carboxyl group[3][4].
Q3: What degradation products should I expect under acidic conditions?
The main degradation product from decarboxylation would be 4-bromo-1H-pyrrole. Depending on the strength of the acid and the reaction conditions, further degradation or side reactions may occur.
Q4: How does this compound behave in basic solutions?
Pyrrole derivatives are known to be highly unstable in basic media[1][2]. While specific data for this compound is limited, the expected degradation pathways include hydrolysis and potentially ring-opening of the pyrrole structure[1][6][7]. These reactions are generally rapid and can lead to a complex mixture of degradation products.
Q5: Are there any recommended storage conditions to ensure the stability of this compound?
To maximize shelf life, the compound should be stored in a cool, dark place under an inert atmosphere. As a solid, it is relatively stable. For solutions, it is advisable to use neutral, aprotic solvents and to prepare them fresh for each use. Avoid prolonged storage in protic or aqueous solutions, especially if they are not pH-controlled.
Troubleshooting Guide
Problem 1: After an acidic workup (e.g., using HCl), my product yield is very low, and I observe gas evolution.
-
Possible Cause: You are likely observing acid-catalyzed decarboxylation of your compound. Pyrrole-2-carboxylic acids are known to be susceptible to losing their carboxyl group as CO2 in acidic conditions[3][4].
-
Solution:
-
Avoid Strong Acids: If possible, use milder acidic conditions for your workup. A saturated solution of ammonium chloride or a dilute solution of a weaker acid like acetic acid might be sufficient.
-
Lower the Temperature: Perform the acidic wash at a lower temperature (e.g., 0-5 °C) to decrease the rate of the decarboxylation reaction.
-
Minimize Contact Time: Do not let your compound remain in the acidic aqueous phase for an extended period. Quickly perform the extraction and move to the next step.
-
Alternative Purification: Consider alternative purification methods that do not require an acidic workup, such as column chromatography on silica gel with a neutral eluent system.
-
Problem 2: My compound seems to disappear when I dissolve it in a basic solution (e.g., NaOH, K2CO3) for a reaction or extraction.
-
Possible Cause: The pyrrole ring is likely undergoing rapid degradation. Pyrrole derivatives are known to be extremely unstable under basic conditions[1][2].
-
Solution:
-
Use a Weaker Base: If your reaction requires a base, consider using a milder, non-nucleophilic organic base (e.g., triethylamine, DIPEA) instead of strong inorganic bases.
-
Protecting Groups: If the carboxylic acid needs to be deprotonated, consider converting it to an ester first. The ester can be more stable and can be hydrolyzed under carefully controlled, milder conditions if necessary.
-
Strict Temperature Control: If a basic aqueous solution must be used, work at very low temperatures and for the shortest possible time.
-
pH Monitoring: Carefully monitor the pH and try to keep it as close to neutral as possible once the desired transformation is complete.
-
Problem 3: I see multiple spots on my TLC plate after a reaction, and I suspect they are degradation products. How can I confirm this?
-
Possible Cause: Your compound has degraded due to the reaction conditions (e.g., pH, temperature, presence of oxidants).
-
Solution:
-
Run Control Experiments: Set up control experiments where your starting material is subjected to the reaction conditions (solvent, temperature, base/acid) but without other reagents. This will help you determine if the compound is degrading on its own under those conditions.
-
Forced Degradation Study: Perform a systematic forced degradation study (see protocols below) under acidic, basic, oxidative, and thermal stress. Analyze the samples by LC-MS to identify the mass of the degradation products. This will help you understand the degradation profile and confirm if the spots on your TLC correspond to known degradants.
-
Data on Stability (Illustrative Examples)
The following tables provide illustrative quantitative data on the potential degradation of this compound based on the known behavior of similar pyrrole compounds.
Table 1: Illustrative Degradation under Acidic Conditions (24 hours)
| Acid Condition (Aqueous) | Temperature | % Degradation (Illustrative) | Primary Degradation Product |
| pH 4.0 | 25 °C | < 5% | 4-bromo-1H-pyrrole |
| pH 2.0 | 25 °C | 10-20% | 4-bromo-1H-pyrrole |
| 0.1 M HCl | 25 °C | 25-40% | 4-bromo-1H-pyrrole |
| 0.1 M HCl | 50 °C | > 60% | 4-bromo-1H-pyrrole |
Table 2: Illustrative Degradation under Basic Conditions (1 hour)
| Base Condition (Aqueous) | Temperature | % Degradation (Illustrative) | Primary Degradation Products |
| pH 9.0 | 25 °C | 15-30% | Hydrolysis/Ring-opened products |
| 0.01 M NaOH | 25 °C | 50-70% | Hydrolysis/Ring-opened products |
| 0.1 M NaOH | 25 °C | > 95% | Hydrolysis/Ring-opened products |
Diagrams
Caption: Troubleshooting workflow for stability issues.
Caption: Acid-catalyzed decarboxylation pathway.
Caption: Plausible degradation pathway in basic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to assess the stability of this compound in an acidic environment.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
-
Stress Conditions:
-
Prepare three sets of vials.
-
Vial A (Control): Add 1 mL of the stock solution and 1 mL of purified water.
-
Vial B (Mild Acid): Add 1 mL of the stock solution and 1 mL of a pH 2.0 buffer (e.g., HCl/KCl buffer).
-
Vial C (Strong Acid): Add 1 mL of the stock solution and 1 mL of 0.1 M hydrochloric acid.
-
Incubate all vials at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 24 hours). Protect from light.
-
-
Sample Analysis:
-
After incubation, cool the vials to room temperature.
-
Neutralize the samples in Vials B and C with an appropriate amount of a weak base (e.g., dilute sodium bicarbonate solution) to a pH of ~7.
-
Dilute an aliquot of each sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with a UV detector).
-
-
Data Interpretation:
-
Compare the peak area of the parent compound in the stressed samples (B and C) to the control sample (A) to calculate the percentage of degradation.
-
Analyze any new peaks that appear in the chromatograms of the stressed samples. If connected to an MS detector, identify the mass of the degradation products.
-
Protocol 2: Forced Degradation Study under Basic Conditions
This protocol assesses the stability of the compound in a basic environment. Given the high instability, shorter time points are recommended.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
-
Stress Conditions:
-
Prepare three sets of vials.
-
Vial A (Control): Add 1 mL of the stock solution and 1 mL of purified water.
-
Vial B (Mild Base): Add 1 mL of the stock solution and 1 mL of a pH 9.0 buffer (e.g., borate buffer).
-
Vial C (Strong Base): Add 1 mL of the stock solution and 1 mL of 0.01 M sodium hydroxide.
-
Incubate all vials at room temperature (25 °C) for a short duration (e.g., 1 hour). Due to the expected high reactivity, longer times or higher temperatures may lead to complete degradation.
-
-
Sample Analysis:
-
After the incubation period, immediately neutralize the samples in Vials B and C with a dilute acid (e.g., dilute phosphoric acid) to a pH of ~7.
-
Dilute and analyze the samples by HPLC as described in Protocol 1.
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed samples to the control.
-
Characterize the degradation products, which are expected to be numerous and different from those formed under acidic stress.
-
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Furan ring opening–pyrrole ring closure: a new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][1,4]diazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Bromination's Impact on the Biological Activity of Pyrrole-2-Carboxylic Acids: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comparative analysis of the biological activities of brominated versus non-brominated pyrrole-2-carboxylic acids, supported by experimental data. The inclusion of bromine atoms can significantly modulate the therapeutic properties of these compounds, influencing their efficacy as antimicrobial and anticancer agents.
The pyrrole ring is a fundamental scaffold in numerous naturally occurring and synthetic bioactive molecules.[1][2] Pyrrole-2-carboxylic acid, a key derivative, has demonstrated a wide, albeit sometimes weak, range of biological activities, including antibiotic, antiparasitic, and antifungal properties.[3] Chemical modification of the pyrrole ring, particularly through halogenation, is a common strategy to enhance potency and selectivity. Bromination, in particular, has been shown to be a beneficial modification for biological activity in various pyrrole-containing compounds.[1]
Comparative Biological Activity: A Tabular Summary
The following tables summarize the quantitative data on the biological activities of representative non-brominated and brominated pyrrole-2-carboxylic acid derivatives from various studies.
| Compound | Target Organism/Cell Line | Biological Activity | Measurement | Value | Reference |
| Non-Brominated Derivatives | |||||
| Pyrrole-2-carboxylic acid | Phytophthora spp. | Antifungal | - | Potent | [3] |
| 1H-pyrrole-2-carboxylic acid | Sclerotinia sclerotiorum | Antifungal | EC50 | 20.13 µg/mL | [4] |
| 1H-pyrrole-2-carboxylic acid | Phytophthora capsici | Antifungal | EC50 | 50.36 µg/mL | [4] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | Antibacterial | MIC | 0.7 µg/mL | [1] |
| Brominated Derivatives | |||||
| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | DNA gyrase | Enzyme Inhibition | IC50 | < 5 nM | [1] |
| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | Mycobacterium tuberculosis H37Rv | Antibacterial | MIC | 0.03 µg/mL | [1] |
| 4,5-dibromo-1H-pyrrole-2-carboxylic acid | Marine bacteria | Antibiotic | - | Active | [5] |
| 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid | Marine bacteria | Antibiotic | - | Active | [5] |
Key Observations
From the compiled data, a clear trend emerges: the bromination of the pyrrole-2-carboxylic acid scaffold often leads to a significant enhancement of biological activity. For instance, a brominated and chlorinated pyrrole derivative demonstrated potent DNA gyrase inhibition with an IC50 value of less than 5 nM and a corresponding low MIC value of 0.03 µg/mL against Mycobacterium tuberculosis H37Rv.[1] This is a substantial improvement compared to the non-brominated derivative, which had an MIC of 0.7 µg/mL.[1] The presence of two halogen substituents on the pyrrole ring is noted as a beneficial modification for biological activity.[1]
Experimental Methodologies
The following sections detail the experimental protocols for the key assays cited in the comparison.
Antimicrobial Activity Assays
Minimum Inhibitory Concentration (MIC) Determination:
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Figure 1: Workflow for MIC Determination.
Experimental Protocol:
-
Preparation of Compounds: A stock solution of each test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anticancer Activity Assays
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Figure 2: Workflow for MTT Cytotoxicity Assay.
Experimental Protocol:
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While detailed signaling pathways for many pyrrole-2-carboxylic acid derivatives are still under investigation, a key mechanism of action for some antibacterial derivatives is the inhibition of DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.
Figure 3: Inhibition of DNA Gyrase by Brominated Pyrrole Derivatives.
This inhibition disrupts essential cellular processes, ultimately leading to bacterial cell death. The enhanced activity of brominated derivatives suggests that the bromine atoms may play a crucial role in the binding affinity of the compound to the enzyme's active site.
Conclusion
The available evidence strongly suggests that the bromination of the pyrrole-2-carboxylic acid scaffold is a viable strategy for enhancing its biological activity, particularly its antibacterial properties. The increased potency observed in brominated derivatives highlights the importance of halogenation in drug design and development. Further research is warranted to fully elucidate the mechanisms by which bromination enhances the biological activity of these compounds and to explore their potential as therapeutic agents.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Comparative Efficacy of 4-bromo-1H-pyrrole-2-carboxylic Acid Derivatives as MmpL3 Inhibitors
A comprehensive guide for researchers and drug development professionals on the validation of 4-bromo-1H-pyrrole-2-carboxylic acid derivatives against other MmpL3 inhibitor classes, supported by experimental data and detailed protocols.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents with new mechanisms of action. The Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter for mycolic acid precursors, has been identified as a promising target for new tuberculosis therapies. This guide provides a comparative analysis of this compound derivatives against other prominent MmpL3 inhibitor classes, offering a valuable resource for the scientific community engaged in tuberculosis drug discovery.
Mechanism of Action: Targeting the MmpL3 Transporter
MmpL3 is integral to the formation of the unique and impermeable mycobacterial cell wall. It transports trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. Inhibition of MmpL3 disrupts this crucial pathway, leading to the accumulation of TMM in the cytoplasm, depletion of cell wall components, and ultimately, bacterial cell death. The diverse chemical scaffolds of MmpL3 inhibitors are thought to bind within a proton-translocation channel of the transporter, thereby blocking its function.
Caption: MmpL3-mediated transport of trehalose monomycolate (TMM) and its inhibition.
In Vitro Efficacy and Cytotoxicity
The in vitro activity of potential drug candidates is a primary indicator of their therapeutic potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv and the cytotoxicity (CC50) in mammalian cell lines for this compound derivatives and other major MmpL3 inhibitor classes. The Selectivity Index (SI = CC50/MIC) is a crucial parameter for evaluating the therapeutic window of a compound.
Table 1: In Vitro Activity against M. tuberculosis H37Rv
| Compound Class | Representative Compound(s) | MIC (µg/mL) | Reference |
| Pyrrole-2-Carboxamides | Compound 32 | <0.016 | [1] |
| Compound 18 | <0.016 | [1] | |
| Compound 28 | <0.016 | [1] | |
| Indole-2-Carboxamides | NITD-304 | 0.03 | [2] |
| ICA38 | 0.02 | [2] | |
| Compound 26 | 0.004 | [3] | |
| Adamantyl Ureas | AU1235 | 0.1 | [1] |
| Spirocycles | Spiro-1 | 0.1 | [4] |
| Benzimidazoles | Compound 8 | 0.35 | [3] |
Table 2: Cytotoxicity and Selectivity Index
| Compound Class | Representative Compound(s) | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrrole-2-Carboxamides | Compound 32 | Vero | >128 | >8000 | [1] |
| Compound 18 | Vero | >128 | >8000 | [1] | |
| Compound 28 | Vero | >128 | >8000 | [1] | |
| Indole-2-Carboxamides | Compound 26 | Vero | >200 | ≥16000 | [3] |
| Spirocycles | Spiro-1 | HepG2 | 15 | ~150 | [4] |
In Vivo Efficacy in Murine Models of Tuberculosis
The ultimate validation of an anti-tubercular drug candidate lies in its ability to reduce bacterial burden in a living organism. The murine model of chronic tuberculosis infection is a standard for preclinical evaluation.
Table 3: In Vivo Efficacy of MmpL3 Inhibitors
| Compound Class | Representative Compound | Mouse Model | Dosing Regimen | Reduction in Lung CFU (log10) | Reference |
| Pyrrole-2-Carboxamides | Compound 32 | BALB/c | 100 mg/kg, oral, daily for 4 weeks | ~2.5 | [1] |
| Indole-2-Carboxamides | Compound 26 | BALB/c | 25 mg/kg, oral, daily for 4 weeks | ~3.0 | [3] |
| Adamantyl Ureas | AU1235 analog | BALB/c | 100 mg/kg, oral, daily for 4 weeks | Inactive | [5] |
| Spirocycles | Compound 29 | BALB/c | 100 mg/kg, oral, daily for 4 weeks | Ineffective | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of drug candidates.
MmpL3 Target Validation: Conditional Knockdown Strain
Objective: To confirm that the antibacterial activity of a compound is due to the inhibition of MmpL3.
Principle: A genetically modified Mtb strain (mmpL3-TetON) is used where the expression of MmpL3 is controlled by an inducer, anhydrotetracycline (ATc). In the absence of ATc, MmpL3 expression is reduced, making the strain hypersusceptible to MmpL3 inhibitors.
Protocol:
-
Culture the M. tuberculosis mmpL3-TetON strain to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80.
-
Prepare a 96-well plate with serial dilutions of the test compound.
-
Prepare two sets of bacterial inoculums: one with and one without ATc (500 ng/mL).
-
Inoculate the plates with the bacterial suspensions.
-
Incubate the plates at 37°C for 7 days.
-
Determine the MIC by measuring absorbance at 600 nm or using a viability stain like Resazurin.
-
A significant decrease in the MIC in the absence of ATc indicates that the compound targets MmpL3.[1]
Caption: Workflow for MmpL3 target validation using a conditional knockdown strain.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound is toxic to mammalian cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.[6]
Murine Model of Chronic Tuberculosis Infection
Objective: To evaluate the in vivo efficacy of a compound in reducing the bacterial load in a mouse model of established tuberculosis infection.
Protocol:
-
Infect BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).
-
Allow the infection to establish for 4-6 weeks to reach a chronic phase.
-
Randomly assign mice to treatment groups: vehicle control, positive control (e.g., isoniazid at 25 mg/kg), and test compound at various doses.
-
Administer the treatments orally, typically 5 days a week, for 4 weeks.
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Calculate the log10 CFU reduction for each treatment group compared to the vehicle control.[7][8]
Caption: Key attributes of a promising MmpL3 inhibitor drug candidate.
Conclusion
The this compound derivatives have emerged as a highly potent class of MmpL3 inhibitors.[1] The data presented in this guide demonstrates their exceptional in vitro activity against M. tuberculosis, surpassing or rivaling that of other well-established MmpL3 inhibitor classes such as indole-2-carboxamides and adamantyl ureas.[1][2][3] Furthermore, these pyrrole derivatives exhibit an excellent safety profile with high selectivity indices.[1] Crucially, this potent in vitro activity translates to significant in vivo efficacy in a murine model of tuberculosis, a hurdle that has limited the progression of some other MmpL3 inhibitor scaffolds.[1][4][5] While further preclinical development is necessary, the this compound derivatives represent a promising avenue in the quest for novel and effective treatments for tuberculosis.
References
- 1. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening a library of 1,600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
Comparative Analysis of 4-bromo-1H-pyrrole-2-carboxamides in Anticancer Drug Discovery
A comprehensive guide to the structure-activity relationship (SAR) of pyrrole-2-carboxamide derivatives, providing insights into the potential role of 4-bromo substitution in enhancing anticancer activity.
This guide offers a comparative analysis of the structure-activity relationships of 4-bromo-1H-pyrrole-2-carboxamide derivatives, drawing on experimental data from related pyrrole compounds to inform drug discovery efforts. Due to a lack of extensive direct research on this specific scaffold, this document synthesizes findings from broader studies on pyrrole-2-carboxamides to provide a predictive framework for researchers, scientists, and drug development professionals. The focus is on anticancer applications, where pyrrole derivatives have shown considerable promise.[1][2]
The pyrrole ring is a versatile heterocyclic scaffold that is a core component of numerous biologically active compounds, including several commercially available drugs.[3] Its derivatives have demonstrated a wide range of pharmacological activities, such as antibacterial, antiviral, and anticancer effects.[2][3] The strategic modification of the pyrrole core, including halogenation, has been a key strategy in the development of potent therapeutic agents.[3]
Comparative Structure-Activity Relationship (SAR) Insights
While direct SAR studies on 4-bromo-1H-pyrrole-2-carboxamides are limited, analysis of related compounds provides valuable insights into how different substituents on the pyrrole ring influence biological activity. The following table summarizes the anticancer activity of various substituted pyrrole-2-carboxamide derivatives, offering a basis for comparison.
Table 1: Anticancer Activity of Substituted Pyrrole-2-Carboxamide Derivatives
| Compound ID | R1 (Position 4) | R2 (Amide) | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical | Br | Aryl/Alkyl | Various | - | - |
| Compound 19 | 3,4-dimethoxyphenyl | - | MGC 80-3, HCT-116 | 1.0 - 1.7 | [4] |
| Compound 21 | 3,4-dimethoxyphenyl | - | HepG2, DU145, CT-26 | 0.5 - 0.9 | [4] |
| Compound 15 | - | - | A549 | 3.6 | [4] |
| Pyrrolyl Benzohydrazide C8 | - | Benzohydrazide | A549 | 9.54 | [1] |
| Pyrrolyl Benzohydrazide C18 | - | Benzohydrazide | A549 | 10.38 | [1] |
| Spiro-pyrrolopyridazine SPP10 | - | - | MCF-7 | 2.31 | [1] |
From the available data on related compounds, several SAR trends can be inferred:
-
Substitution at the 4-position: The introduction of electron-donating groups at the 4-position of the pyrrole ring has been shown to increase anticancer activity.[4] For instance, compounds with a 3,4-dimethoxyphenyl group at this position exhibit potent activity against various cancer cell lines.[4] While bromine is an electron-withdrawing group, its presence can influence the electronic properties and binding interactions of the molecule, a common strategy to enhance potency.[3]
-
Amide Substituent (R2): The nature of the substituent on the carboxamide nitrogen is crucial for activity. Bulky and hydrophobic groups are often favored for better binding to target proteins.
-
Halogenation: The presence of halogen atoms, such as chlorine and bromine, on the pyrrole ring or on other parts of the molecule is a common feature in many bioactive pyrrole derivatives.[3][5] Halogenation can enhance membrane permeability and introduce specific interactions with the target protein. For example, a 3,4-dichloropyrrole derivative showed potent in vitro activity against Staphylococcus aureus.[3] This suggests that a bromo-substitution at the 4-position could be a favorable modification.
Experimental Protocols
To facilitate the evaluation of novel 4-bromo-1H-pyrrole-2-carboxamide derivatives, detailed protocols for key anticancer assays are provided below.
This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
This technique is used to determine the effect of a compound on the progression of the cell cycle.
Materials:
-
Cancer cells
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[1][4]
Visualizations
To better understand the context of the SAR studies, the following diagrams illustrate a common signaling pathway targeted by anticancer agents and a typical experimental workflow.
Caption: Experimental workflow for the evaluation of novel anticancer compounds.
Caption: Simplified EGFR signaling pathway, a potential target for pyrrole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Efficacy Testing of 4-Bromo-1H-pyrrole-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays to evaluate the efficacy of 4-bromo-1H-pyrrole-2-carboxylic acid analogs. It includes detailed experimental protocols, quantitative data from relevant studies, and visual representations of key biological pathways and experimental workflows to aid in the selection of appropriate testing methodologies.
Introduction
This compound and its analogs represent a class of synthetic compounds with demonstrated potential across various therapeutic areas, including antibacterial, antifungal, and anticancer applications. The pyrrole scaffold is a common motif in many biologically active natural products and synthetic drugs. The introduction of a bromine atom and a carboxylic acid group at specific positions on the pyrrole ring can significantly influence the compound's physicochemical properties and biological activity. Effective in vitro testing is crucial for the initial screening and characterization of these analogs to identify lead compounds for further development. This guide focuses on the most relevant in vitro assays for assessing their efficacy.
Data Presentation: Comparative Efficacy of Pyrrole-2-Carboxylic Acid Analogs
The following tables summarize the quantitative efficacy of various pyrrole-2-carboxylic acid analogs from published studies. These values provide a benchmark for comparing the potency of newly synthesized this compound analogs.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| Pyrrole-2-carboxamide derivative | Mycobacterium tuberculosis H37Rv | < 0.016 | [1] |
| Substituted Pyrrole-2-carboxamide | Mycobacterium tuberculosis H37Rv | 0.06 - < 0.016 | [1] |
| Pyrrole-alkaloid derivative | Mycobacterium tuberculosis CIP 103471 | 0.5 - 32 | [2] |
| 1,2,3,4-tetrasubstituted pyrrole derivative | Staphylococcus aureus | Moderate to excellent inhibition | [3] |
| 1,2,3,4-tetrasubstituted pyrrole derivative | Bacillus cereus | Moderate to excellent inhibition | [3] |
| Pyrrole-3-carboxaldehyde derivative | Pseudomonas putida | 16 | |
| 4-phenylpyrrole-2-carboxamide 5c | E. coli | 6.05 | |
| 4-phenylpyrrole-2-carboxamide 5c | P. aeruginosa | 6.05 | |
| 4-phenylpyrrole-2-carboxamide 5e | K. pneumoniae | 6.25 |
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3h | T47D (Breast) | 2.4 | [4] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3k | T47D (Breast) | 10.6 | [4] |
| Isatin-pyrrole derivative | HepG2 (Liver) | 0.47 | |
| Pyrrole-alkaloid derivative | SMMC-7721 (Liver) | 16.78 | |
| Dihydropyrimidone substituted pyrrole | HeLa (Cervical) | 9.90 | |
| 2,4-disubstituted-2-thiopyrimidine derivative | HepG2 (Liver) | Not specified | |
| 2,4-disubstituted-2-thiopyrimidine derivative | UO-31 (Kidney) | Not specified |
Key In Vitro Assays and Experimental Protocols
This section details the methodologies for key experiments to test the efficacy of this compound analogs.
Antibacterial Activity Assays
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Experimental Protocol (Broth Microdilution Method): [7][8]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and a validated target for antibiotics.
Experimental Protocol (Supercoiling Inhibition Assay): [9]
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.
-
Enzyme Addition: Add a purified DNA gyrase enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control. The IC50 value can be determined by quantifying the band intensities.
MmpL3 is an essential transporter in Mycobacterium tuberculosis responsible for the export of mycolic acids, making it a key target for anti-tuberculosis drug development.[10][11][12]
Experimental Protocol (Radiolabeled Mycolic Acid Transport Assay): [13]
-
Metabolic Labeling: Culture Mycobacterium species (e.g., M. smegmatis as a surrogate or M. tuberculosis) in a suitable medium and add [¹⁴C]-acetic acid to metabolically label the mycolic acids.
-
Compound Treatment: Add varying concentrations of the test compound to the cultures and incubate for a defined period.
-
Lipid Extraction: Harvest the bacterial cells and extract the total lipids using a mixture of organic solvents (e.g., chloroform/methanol).
-
Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the different lipid species (e.g., trehalose monomycolate - TMM, and trehalose dimycolate - TDM).
-
Autoradiography and Analysis: Expose the TLC plate to an X-ray film or a phosphorimager screen to visualize the radiolabeled lipids. Inhibition of MmpL3 will result in an accumulation of TMM (the substrate for MmpL3) and a decrease in TDM (the product of the downstream pathway).
Anticancer Activity Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Experimental Protocol: [17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Antibiofilm Activity Assay
Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Assays to evaluate the antibiofilm activity of compounds are crucial.[18][19]
Experimental Protocol (Crystal Violet Staining Method): [20][21]
-
Biofilm Formation: Grow bacterial cultures in a 96-well plate in a suitable medium (e.g., TSB supplemented with glucose) to allow for biofilm formation.
-
Compound Treatment: For biofilm inhibition, add the test compounds at sub-MIC concentrations at the time of inoculation. For biofilm eradication, add the compounds to pre-formed biofilms. Incubate for 24-48 hours.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.
-
Destaining: Wash away the excess stain with water and air dry the plate. Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm. A reduction in absorbance in the treated wells compared to the control indicates antibiofilm activity.
Visualizations: Pathways and Workflows
The following diagrams illustrate key biological pathways targeted by pyrrole analogs and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the evaluation of this compound analogs.
Caption: Inhibition of bacterial DNA gyrase by pyrrole analogs.
Caption: Inhibition of MmpL3-mediated mycolic acid transport in mycobacteria.
Conclusion
The in vitro assays described in this guide provide a robust framework for evaluating the efficacy of this compound analogs. A systematic approach, beginning with broad screening assays such as MIC and MTT, followed by more specific mechanism-of-action studies like DNA gyrase and MmpL3 inhibition assays, will enable the efficient identification of promising lead candidates. The provided protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery and development. The visualization of experimental workflows and biological pathways further aids in the conceptual understanding of the screening process and the potential mechanisms of action of this class of compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
Comparative analysis of different synthetic routes to 4-bromo-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
4-bromo-1H-pyrrole-2-carboxylic acid is a key building block in the synthesis of various biologically active compounds, including novel pharmaceuticals and natural product analogues. The strategic placement of the bromine atom and the carboxylic acid group on the pyrrole ring allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and material science. This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering an objective look at their performance based on available experimental data.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Number of Steps | Reported Yield | Advantages | Disadvantages |
| Route 1 | 1H-Pyrrole-2-carboxylic acid or its ester | N-Bromosuccinimide (NBS) | 1-2 | Good (qualitative) | Simple, direct | Potential for over-bromination and isomer formation |
| Route 2 | Maleic anhydride and Formamide | Various | Multi-step | Not specified in literature | Potential for functional group introduction | More complex, longer reaction sequence |
| Route 3 | Methyl 4-bromopyrrole-2-carbonylaminoacetate | Potassium carbonate | 1 (Hydrolysis) | 55.2%[1] | Specific reported yield | Synthesis of the starting material is not detailed |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic approach, the following diagrams illustrate the key transformations.
References
Spectroscopic Analysis for Structural Confirmation of 4-bromo-1H-pyrrole-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 4-bromo-1H-pyrrole-2-carboxylic acid, a scaffold of interest in medicinal chemistry, a multi-faceted spectroscopic approach is essential.[1] This guide provides a comparative overview of key spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—supported by experimental data and protocols for the structural elucidation of the parent compound and its derivatives.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and a common derivative, methyl 4-bromo-1H-pyrrole-2-carboxylate. These values serve as a benchmark for structural verification.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for Methyl 4-bromo-1H-pyrrole-2-carboxylate | Reference Characteristics |
| O-H (Carboxylic Acid) | Stretching | ~3300-2500 (Broad) | N/A | Very broad signal indicative of hydrogen bonding.[2] |
| N-H (Pyrrole) | Stretching | ~3300-3100 | ~3300-3100 | Sharp to medium peak.[3] |
| C=O (Carbonyl) | Stretching | ~1710 | ~1735 | Strong, sharp absorption. The ester carbonyl is typically at a higher frequency.[2] |
| C=C (Pyrrole Ring) | Stretching | ~1570 | ~1570 | Medium to weak absorption.[3] |
| C-N (Pyrrole Ring) | Stretching | ~1470 | ~1470 | Medium absorption.[3] |
| C-Br | Stretching | ~600-500 | ~600-500 | Typically in the fingerprint region. |
Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) for this compound | Expected Chemical Shift (δ, ppm) for Methyl 4-bromo-1H-pyrrole-2-carboxylate | Multiplicity | Notes |
| COOH | ~12.0 | N/A | Singlet (broad) | Highly deshielded, exchangeable with D₂O. |
| NH | ~11.7 | ~11.8 | Singlet (broad) | Deshielded due to aromaticity and electron-withdrawing groups. |
| H-5 | ~7.0 | ~7.1 | Doublet | |
| H-3 | ~6.8 | ~6.9 | Doublet | |
| OCH₃ | N/A | ~3.8 | Singlet | Characteristic signal for the methyl ester. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the parent acid is based on the related compound pyrrole-2-carboxylic acid.[4]
Table 3: ¹³C NMR Spectroscopy Data
| Carbon | Expected Chemical Shift (δ, ppm) for this compound | Expected Chemical Shift (δ, ppm) for Methyl 4-bromo-1H-pyrrole-2-carboxylate | Notes | | :--- | :--- | :--- | :--- | :--- | | C=O (Carbonyl) | ~160-170 | ~160-170 | Carbonyl carbons in acid derivatives are found in this range.[2] | | C-2 | ~125-135 | ~125-135 | Attached to the carboxylic group. | | C-5 | ~120-130 | ~120-130 | | | C-3 | ~110-120 | ~110-120 | | | C-4 | ~95-105 | ~95-105 | Carbon bearing the bromine atom, significantly shielded. | | OCH₃ | N/A | ~50-60 | Characteristic signal for the methyl ester carbon. |
Table 4: Mass Spectrometry (MS) Data
| Ion | Expected m/z for this compound | Expected m/z for Methyl 4-bromo-1H-pyrrole-2-carboxylate | Notes |
| [M]⁺ | 189 | 203 | Molecular ion containing ⁷⁹Br. |
| [M+2]⁺ | 191 | 205 | Molecular ion containing ⁸¹Br. The ~1:1 ratio of M and M+2 peaks is a definitive indicator of a single bromine atom.[5][6] |
| [M-COOH]⁺ | 144/146 | N/A | Acylium ion fragment. |
| [M-COOCH₃]⁺ | N/A | 144/146 | Acylium ion fragment. |
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible spectroscopic results.
Synthesis: Bromination of 1H-Pyrrole-2-carboxylic Acid
A common method for synthesizing the title compound involves the electrophilic bromination of 1H-pyrrole-2-carboxylic acid.[1]
-
Dissolve 1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., tetrahydrofuran or chloroform).
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove succinimide and any unreacted starting material.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a light yellow solid.[1]
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic peaks corresponding to functional groups like O-H, N-H, and C=O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard experiments include ¹H, ¹³C{¹H}, and potentially 2D experiments like COSY and HSQC for more complex derivatives.
-
Analysis: Analyze chemical shifts, integration (for ¹H), and coupling patterns to assign signals to specific atoms in the molecule.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI).[7] Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) to confirm the molecular weight and the presence of bromine. Analyze the fragmentation pattern to further support the proposed structure.[7]
Workflow and Alternative Techniques
The logical flow of spectroscopic analysis ensures a comprehensive and conclusive structural determination.
Caption: General workflow for the synthesis and spectroscopic confirmation of target compounds.
Alternative Confirmation: X-Ray Crystallography
For crystalline materials, single-crystal X-ray diffraction provides the most definitive structural proof. It offers precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Crystal structure data for this compound has been reported and can be used as an ultimate reference for confirming the molecular structure.[8][9] This technique is unparalleled for establishing absolute stereochemistry in chiral derivatives.
References
- 1. Buy this compound | 27746-02-7 [smolecule.com]
- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromo-1H-pyrrole-2-carb-oxy-lic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Polymers from 4-bromo-1H-pyrrole-2-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated performance of polymers derived from 4-bromo-1H-pyrrole-2-carboxylic acid against established polypyrrole-based materials and other polymer systems utilized in biomedical applications. Due to the limited direct experimental data on poly(this compound), this evaluation is based on the known effects of bromine and carboxylic acid functionalization on the polypyrrole backbone, drawing comparisons with well-characterized polymers.
Introduction to Functionalized Polypyrroles
Polypyrrole (PPy) is a conductive polymer extensively studied for biomedical applications owing to its biocompatibility, stability, and electrical properties.[1][2] Functionalization of the pyrrole monomer is a key strategy to tailor the polymer's properties for specific applications like drug delivery. The introduction of a carboxylic acid group can enhance biocompatibility and provide sites for drug conjugation, while halogenation, such as with bromine, can modulate the polymer's conductivity and hydrophobicity.[3][4] This guide focuses on the hypothetical polymer, poly(this compound), and evaluates its potential performance characteristics.
Comparative Performance Data
The following tables summarize the expected and experimentally determined performance metrics for poly(this compound) in comparison to unsubstituted polypyrrole (PPy) and polypyrrole-co-pyrrole-2-carboxylic acid (PPy-COOH).
Table 1: Physicochemical and Electrical Properties
| Property | Poly(this compound) (Expected) | Polypyrrole (PPy) (Typical) | Polypyrrole-co-pyrrole-2-carboxylic acid (PPy-COOH) (Typical) |
| Electrical Conductivity | Moderate | High (10-100 S/cm) | Moderate to High |
| Solubility | Potentially improved in organic solvents | Generally insoluble | Improved in aqueous and organic solvents |
| Thermal Stability | Good | Good (stable up to 250-300 °C) | Good |
| Biocompatibility | Expected to be good | Generally considered biocompatible[1] | Enhanced due to -COOH groups[3] |
| Surface Hydrophilicity | Moderate | Hydrophobic | Increased hydrophilicity |
Table 2: Drug Delivery Performance
| Parameter | Poly(this compound) (Expected) | Polypyrrole (PPy) (Typical) | Polypyrrole-co-pyrrole-2-carboxylic acid (PPy-COOH) (Typical) |
| Drug Loading Capacity | Moderate to High | Moderate | High (covalent and non-covalent loading) |
| Release Mechanism | Electrically stimulated, pH-responsive | Electrically stimulated[5] | Electrically stimulated, pH-responsive[6] |
| Biomolecule Conjugation | Possible via -COOH group | Difficult without functionalization | Readily achievable via -COOH group[7] |
| Controlled Release | Potentially tunable via electrical stimulation | Demonstrates controlled release[5] | Enhanced control due to dual stimuli-responsiveness |
Experimental Protocols
Detailed methodologies for the synthesis and key experiments are crucial for reproducible research.
Synthesis of Poly(this compound) (Hypothetical)
This protocol is based on standard electrochemical polymerization methods for pyrrole derivatives.
Materials:
-
This compound monomer
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte
-
Indium tin oxide (ITO) coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBAP in anhydrous acetonitrile.
-
Dissolve the this compound monomer in the electrolyte solution to a final concentration of 0.1 M.
-
Set up a three-electrode electrochemical cell with the ITO slide as the working electrode, platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Apply a constant potential (e.g., +0.8 V vs. Ag/AgCl) to the working electrode for a specified time to deposit the polymer film.
-
After polymerization, rinse the polymer-coated ITO slide with acetonitrile to remove unreacted monomer and electrolyte.
-
Dry the film under vacuum.
Characterization of the Polymer Film
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer, paying attention to the characteristic peaks of the pyrrole ring, the C-Br bond, and the carboxylic acid group.
Scanning Electron Microscopy (SEM): To analyze the surface morphology and thickness of the polymer film.
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer film.
In Vitro Drug Release Study
Drug Loading:
-
Immerse the polymer-coated electrode in a solution of the desired drug (e.g., dexamethasone) in a suitable solvent.
-
Apply a specific electrical potential to load the drug into the polymer matrix through electrostatic interactions or electroprecipitation.
Release Study:
-
Place the drug-loaded electrode in a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Apply a reducing potential to trigger the release of the drug.
-
Collect aliquots of the PBS solution at different time intervals.
-
Analyze the drug concentration in the aliquots using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Visualizations
Synthesis and Polymerization Workflow
Caption: Workflow for the synthesis of the monomer and its subsequent electrochemical polymerization.
Drug Delivery Mechanism
Caption: Conceptual diagram of electrically stimulated drug loading and release from the polymer matrix.
Comparison with Alternative Polymers
While functionalized polypyrroles offer the advantage of electrical conductivity for stimuli-responsive drug delivery, other polymers are also widely used.
-
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer, PLGA is a standard for controlled drug release, which occurs through hydrolysis and bulk erosion.[8] However, it lacks the conductive properties for electrical stimulation.
-
Poly(3,4-ethylenedioxythiophene) (PEDOT): Another conductive polymer with excellent stability and conductivity.[9] PEDOT is often used in combination with other materials to improve biocompatibility and drug loading.
Conclusion
Polymers derived from this compound hold theoretical promise for advanced drug delivery systems. The combined presence of a carboxylic acid group for drug attachment and biocompatibility, and a bromine atom for modulating electronic properties, makes this an interesting candidate for further research. Experimental validation is necessary to confirm the performance characteristics outlined in this guide. The provided protocols offer a starting point for the synthesis and evaluation of this novel functionalized polypyrrole.
References
- 1. This compound (27746-02-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of the lipophilicity of polypyrrole by 3-alkyl substitution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C5H4BrNO2 | CID 2741381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polypyrrole nanoparticles for tunable, pH-sensitive and sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic acid-functionalized conductive polypyrrole as a bioactive platform for cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Halogenated Pyrroles in Drug Design: A Comparative Analysis of 4-bromo-1H-pyrrole-2-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Pyrrole Scaffolds in Medicinal Chemistry.
The pyrrole ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with diverse biological activities. Halogenation of the pyrrole ring is a common strategy employed by medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced potency and target selectivity. This guide provides a comparative overview of 4-bromo-1H-pyrrole-2-carboxylic acid and other halogenated pyrroles, with a focus on their synthesis, physicochemical characteristics, and performance in biological assays.
Physicochemical Properties of 4-halo-1H-pyrrole-2-carboxylic Acids
The introduction of different halogens (Fluorine, Chlorine, Bromine, Iodine) at the 4-position of the 1H-pyrrole-2-carboxylic acid scaffold significantly influences its electronic and lipophilic character, which in turn can affect its biological activity. While comprehensive experimental data for all four analogs are not available in a single comparative study, the general trends in physicochemical properties can be extrapolated.
| Property | 4-fluoro-1H-pyrrole-2-carboxylic acid | 4-chloro-1H-pyrrole-2-carboxylic acid | This compound | 4-iodo-1H-pyrrole-2-carboxylic acid |
| Molecular Weight ( g/mol ) | 129.08 | 145.54 | 190.00 | 236.99 |
| LogP (Predicted) | ~1.0 | ~1.4 | ~1.6 | ~2.0 |
| pKa (Predicted) | ~3.5 | ~3.6 | ~3.6 | ~3.7 |
| Electronegativity of Halogen | 3.98 | 3.16 | 2.96 | 2.66 |
Note: LogP and pKa values are estimations and can vary based on the prediction software used. The general trend highlights increasing lipophilicity with increasing halogen size.
Comparative Biological Activity
Direct comparative studies of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrrole-2-carboxylic acid in the same biological assays are limited in the published literature. However, data from studies on closely related halogenated pyrrole derivatives provide insights into the structure-activity relationships (SAR).
Antibacterial Activity
A study comparing the antibacterial activity of 1H-pyrrole-2-carboxylic acid and its 4-chloro analog against opportunistic marine pathogens provides valuable data.
| Compound | Vibrio parahaemolyticus MIC (µg/mL) | Vibrio cholerae MIC (µg/mL) |
| 1H-pyrrole-2-carboxylic acid | 25 | 50 |
| 4-chloro-1H-pyrrole-2-carboxylic acid | 25 | 100 |
Data sourced from a study on antimicrobial compounds from marine bacteria.[1]
The data suggests that while chlorination at the 4-position did not alter the activity against V. parahaemolyticus, it decreased the potency against V. cholerae in this specific study. This highlights that the effect of halogenation can be pathogen-specific.
Anticancer Activity
While direct comparative IC50 values for the four 4-halo-1H-pyrrole-2-carboxylic acids are not available, the anticancer potential of halogenated pyrroles is well-documented. For instance, 4-iodo-1H-pyrrole-2-carboxylic acid has been noted for its ability to inhibit the growth of cancer cells.[2] The inhibitory activity of various halogenated pyrrole derivatives against different cancer cell lines and protein kinases underscores the importance of the halogen substituent in modulating anticancer efficacy. The presence of halogens can influence binding affinity to target proteins and affect cell permeability.
Experimental Protocols
General Synthesis of 4-halo-1H-pyrrole-2-carboxylic Acids
The synthesis of 4-halogenated pyrrole-2-carboxylic acids typically involves the direct halogenation of the pyrrole-2-carboxylic acid starting material.
Example Protocol for this compound:
-
Dissolution: Dissolve 1H-pyrrole-2-carboxylic acid in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Halogenation: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
This is a general procedure and may require optimization for different halogenating agents (e.g., N-chlorosuccinimide (NCS) for chlorination, Selectfluor for fluorination, or N-iodosuccinimide (NIS) for iodination).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Halogenated pyrroles are known to interact with various signaling pathways implicated in diseases like cancer. The diagrams below, generated using Graphviz, illustrate a simplified experimental workflow for the synthesis and screening of these compounds, as well as their potential mechanism of action as kinase inhibitors.
Caption: A simplified workflow for the synthesis and biological evaluation of halogenated pyrrole-2-carboxylic acids.
Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition by a halogenated pyrrole derivative.
Conclusion
This guide provides a comparative framework for understanding the role of this compound and other halogenated pyrroles in drug design. While a direct, comprehensive comparison of the 4-halo-1H-pyrrole-2-carboxylic acid series is not yet available in the literature, the existing data on related halogenated pyrroles strongly supports the significance of halogenation in modulating biological activity. The choice of halogen can have profound effects on the potency, selectivity, and pharmacokinetic properties of a drug candidate. Further systematic studies directly comparing the full series of 4-halogenated pyrrole-2-carboxylic acids are warranted to fully elucidate the structure-activity relationships and guide the rational design of new therapeutic agents.
References
Benchmarking Novel Pyrrole-Based Compounds Against Known Drugs for VEGFR-2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of novel pyrrole-based compounds against established pyrrole-containing drugs targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of the VEGFR-2 signaling pathway is a critical factor in tumor angiogenesis, making it a key target in oncology drug development. This document summarizes in vitro inhibitory data, presents a detailed experimental protocol for assessing VEGFR-2 inhibition, and visualizes the relevant biological pathway and experimental workflow.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of known pyrrole-based drugs and novel pyrrole compounds against VEGFR-2. Lower IC50 values indicate greater potency.
| Compound Type | Compound Name/Identifier | Target Kinase | IC50 (nM) | Reference |
| Known Pyrrole-Based Drugs | Sunitinib | VEGFR-2 | 2 - 80 | [1][2] |
| Pazopanib | VEGFR-2 | 30 | [3][4] | |
| Axitinib | VEGFR-2 | 0.2 | [2] | |
| Novel Pyrrole-Based Compounds | Pyrrolo[2,3-d]pyrimidine 12d | VEGFR-2 | 11.9 | [5][6] |
| Pyrrolo[2,3-d]pyrimidine 15c | VEGFR-2 | 13.6 | [5][6] | |
| Pyrrolopyrimidine CNP0279613 | VEGFR-2 | Not specified, but potent | [7] |
Experimental Protocols
A detailed methodology for a key experiment cited in this guide, the in vitro VEGFR-2 kinase inhibition assay, is provided below. This protocol is representative of the methods used to generate the IC50 data presented.
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the inhibitory activity of a test compound on recombinant human VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
Materials and Reagents:
-
Recombinant Human VEGFR-2 (KDR)
-
Kinase Substrate (e.g., Poly-(Glu,Tyr 4:1))
-
5x Kinase Buffer
-
ATP solution
-
Test Compounds (dissolved in DMSO)
-
Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)
-
Anhydrous DMSO
-
Dithiothreitol (DTT) (optional)
-
Solid White 96-well Assay Plates
-
Nuclease-free Water
-
Microplate reader capable of measuring luminescence
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM if required.
-
Compound Dilution: Prepare serial dilutions of the test compounds in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Assay Plate Setup:
-
Add the master mixture to all wells of a solid white 96-well plate.
-
Add the diluted test compounds to the designated "Test Inhibitor" wells.
-
Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.
-
Add the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add an equal volume of 1x Kinase Buffer to the "Blank" wells.
-
-
Kinase Reaction: Gently mix the contents of the plate and incubate at 30°C for 45-60 minutes.
-
Luminescence Detection:
-
Equilibrate the plate and the kinase detection reagent to room temperature.
-
Add the kinase detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[1][2]
-
Mandatory Visualization
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leading to angiogenesis. The points of inhibition by the benchmarked compounds are also indicated.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyrrole-based compounds.
Experimental Workflow for Kinase Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the in vitro inhibitory activity of novel compounds against a target kinase.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Small Molecule Binding: A Comparative Analysis of Key Biophysical Techniques
In the landscape of drug discovery and development, the precise validation of a small molecule's binding to its target protein is a critical step. This confirmation underpins the rationale for lead optimization and further preclinical development. While a myriad of biophysical techniques can provide this validation, each possesses a unique set of strengths and limitations. This guide offers an objective comparison of X-ray crystallography against other prominent methods, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate technique for their specific needs. We present a detailed examination of experimental protocols and a quantitative comparison of key performance metrics.
Quantitative Comparison of Techniques
The selection of an appropriate biophysical technique is often a trade-off between the desired level of detail, throughput, and the specific characteristics of the protein-ligand system. The table below summarizes key quantitative parameters for X-ray crystallography and its alternatives.
| Parameter | X-ray Crystallography | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Nuclear Magnetic Resonance (NMR) | Cryo-Electron Microscopy (Cryo-EM) |
| Binding Affinity (Kd) | Indirectly inferred | pM to mM | nM to mM[1] | µM to mM | Not directly measured |
| Resolution | Atomic (<1 Å to 3.5 Å)[2][3] | N/A | N/A | Atomic | Near-atomic (typically 2-4 Å)[2][4] |
| Protein MW | No strict limit, but crystallization is key | No strict limit | No strict limit | < 40 kDa for detailed analysis[5] | > 50 kDa generally preferred[6] |
| Ligand MW | No strict limit | > 100 Da for reliable detection[7] | No strict limit | No strict limit | No strict limit |
| Sample Consumption (Protein) | mg quantities for crystallization | µg quantities | mg quantities[1] | mg quantities | µg to mg quantities |
| Sample Consumption (Ligand) | Molar excess in co-crystallization | µM to mM concentrations | µM to mM concentrations | Molar excess | Molar excess |
| Throughput | Low to Medium | High[8] | Low to Medium[9] | Low to Medium | Low |
| Direct Measurement | No (structural data) | Yes (kinetics & affinity) | Yes (thermodynamics & affinity) | Yes (binding & structural details) | No (structural data) |
| Labeling Required | No | No | No | Isotope labeling for protein-observe | No |
In-Depth Look at Key Techniques
X-ray Crystallography: The Gold Standard for Structural Detail
X-ray crystallography provides an unparalleled high-resolution snapshot of a protein-ligand complex at the atomic level.[10] This detailed structural information is invaluable for understanding the precise binding mode, identifying key interactions, and guiding structure-based drug design.[11] However, the major bottleneck for this technique is the requirement for well-diffracting crystals, which can be challenging and time-consuming to obtain.[7]
Surface Plasmon Resonance (SPR): Real-time Kinetics
SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[12] It measures the association (kon) and dissociation (koff) rates of a ligand binding to a protein immobilized on a sensor chip, from which the equilibrium dissociation constant (Kd) can be calculated. SPR is known for its high sensitivity and relatively high throughput, making it suitable for screening compound libraries.[7][8]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution.[1] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[1] ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the binding event, but it is generally lower in throughput and requires larger amounts of sample compared to SPR.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution
NMR spectroscopy is a versatile technique that can provide information on ligand binding, affinity, and the structure of the protein-ligand complex in solution.[5] Ligand-observe experiments, such as Saturation Transfer Difference (STD) NMR, are particularly useful for screening and identifying binders, even for weak interactions. Protein-observe experiments can map the binding site on the protein. While powerful, NMR can be limited by the size of the protein and often requires isotopic labeling for detailed structural studies.[5]
Cryo-Electron Microscopy (Cryo-EM): The Emerging Powerhouse
Cryo-EM has emerged as a revolutionary technique for determining the structure of large and flexible macromolecular complexes that are difficult to crystallize.[6][13] It involves flash-freezing the sample in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. While the resolution of cryo-EM is rapidly improving and can reach near-atomic levels, it is generally not yet at the same level of detail as X-ray crystallography for small, rigid proteins.[2][4]
Experimental Protocols
X-ray Crystallography
-
Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using vapor diffusion (hanging or sitting drop) or microbatch methods.
-
Crystal Optimization: Optimize initial crystal hits by refining the crystallization conditions to obtain large, single, well-ordered crystals.
-
Co-crystallization or Soaking: For protein-ligand complexes, either co-crystallize the protein with the small molecule or soak pre-formed protein crystals in a solution containing the ligand.
-
X-ray Diffraction Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction pattern.
-
Structure Determination: Process the diffraction data, determine the phases (e.g., by molecular replacement), build an atomic model of the protein-ligand complex, and refine the structure.
Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation: Select and prepare a sensor chip with a suitable surface chemistry.
-
Ligand Immobilization: Covalently immobilize the purified protein (ligand) onto the sensor chip surface.
-
Analyte Preparation: Prepare a series of dilutions of the small molecule (analyte) in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the sensor surface and monitor the binding response in real-time.
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the binding affinity (Kd).
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare the purified protein and the small molecule ligand in the same, precisely matched buffer to minimize heats of dilution.
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell and the ligand solution into the syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis: Integrate the heat flow peaks for each injection and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Saturation Transfer Difference (STD) NMR
-
Sample Preparation: Prepare a sample containing the target protein and the small molecule ligand in a suitable deuterated buffer. Typically, the ligand is in large molar excess.
-
Acquisition of Reference Spectrum (Off-Resonance): Acquire a 1D proton NMR spectrum with selective irradiation at a frequency where no protein or ligand signals are present (off-resonance).
-
Acquisition of STD Spectrum (On-Resonance): Acquire a second 1D proton NMR spectrum with selective irradiation at a frequency where protein resonances are located but ligand signals are absent (on-resonance).
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Data Analysis: The presence of signals in the STD spectrum indicates that the ligand binds to the protein. The relative intensities of the signals can provide information about which parts of the ligand are in close proximity to the protein surface.
Visualizing the Workflow
To better understand the process of validating small molecule binding, the following diagrams illustrate the general workflow and the specific steps involved in X-ray crystallography.
Conclusion and Expert Opinion
The choice of technique for validating small molecule binding is multifaceted and depends on the specific research question, the nature of the protein-ligand system, and available resources.
-
For high-resolution structural information and a detailed understanding of the binding mode, X-ray crystallography remains the gold standard , provided that high-quality crystals can be obtained.[10] The atomic-level detail it provides is unsurpassed for guiding medicinal chemistry efforts in lead optimization.
-
When high-throughput screening of compound libraries or real-time kinetic data is required, SPR is an excellent choice. [8] Its sensitivity and speed make it ideal for identifying and ranking initial hits.
-
To obtain a complete thermodynamic profile of the binding interaction, ITC is the method of choice. [1] The information on enthalpy and entropy changes provides deeper insights into the driving forces of binding.
-
NMR spectroscopy offers a powerful approach for studying binding in solution, particularly for detecting weak interactions and for systems that are not amenable to crystallization. [5] STD NMR is a valuable tool for fragment-based screening.
-
Cryo-EM is revolutionizing the field of structural biology, especially for large and flexible complexes that have historically been intractable by other methods. As the technology continues to advance, its application in small molecule drug discovery is expected to grow significantly.
Ultimately, a multi-faceted approach, employing orthogonal techniques, often provides the most robust and comprehensive validation of small molecule binding. For instance, a high-throughput SPR screen to identify hits, followed by ITC to confirm the binding thermodynamics of the most promising candidates, and finally, X-ray crystallography or Cryo-EM to elucidate the detailed binding mode, represents a powerful and synergistic workflow in modern drug discovery.
References
- 1. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. mdpi.com [mdpi.com]
- 4. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 5. people.bu.edu [people.bu.edu]
- 6. JEOL USA blog | Cryo-EM vs. X-ray Crystallography [jeolusa.com]
- 7. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tecan.com [tecan.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 11. criver.com [criver.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Emerging Technologies for Discovery Chemistry | April 14-15, 2026 | San Diego, CA [drugdiscoverychemistry.com]
Safety Operating Guide
Proper Disposal Procedures for 4-bromo-1H-pyrrole-2-carboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of 4-bromo-1H-pyrrole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. Improper disposal of this chemical is prohibited and can pose significant risks.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. It is crucial to understand its associated hazards before handling or preparing it for disposal.
Table 1: GHS Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use only in a well-ventilated area or a certified fume hood. A NIOSH-approved respirator may be required for handling large quantities or in case of spills. |
Core Disposal Principles
The fundamental principle of chemical waste management is that the waste generator is responsible for the waste from its creation to its final, safe disposal ("cradle-to-grave"). All chemical waste must be managed in accordance with local, state, and federal regulations.
-
Consult Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal guidelines and procedures. Always follow their protocols.
-
Segregate Waste: Never mix incompatible chemicals. This compound, as a carboxylic acid, should be segregated from bases, strong oxidizing agents, and other reactive substances.
-
Minimize Waste: Employ practices that reduce the amount of waste generated.
Step-by-Step Disposal Procedures
The following protocols provide a step-by-step methodology for handling different forms of waste containing this compound.
-
Identify the Waste Stream: Classify the waste containing this compound. This will typically be:
-
Solid Waste: Unused or expired pure chemical.
-
Liquid Waste: Solutions containing the dissolved compound.
-
Contaminated Debris: Labware, PPE, and spill cleanup materials.
-
-
Segregate: Keep this waste stream separate from other chemical waste categories. It is generally considered a non-halogenated organic solid/solution . Do not mix it with bases, reactives, or heavy metal waste.
-
Select a Compatible Container:
-
For solids and contaminated debris, use a sealable, wide-mouth container made of a compatible material (e.g., a high-density polyethylene bucket or a glass jar).
-
For liquid solutions, use a sealable, chemical-resistant bottle (glass or polyethylene) with a screw-top cap.
-
-
Ensure Good Condition: The container must be clean, dry, and free of leaks or damage.
-
Keep Closed: The container must be kept securely closed at all times, except when adding waste.
Properly labeling the waste container is a critical regulatory requirement.
-
Affix a "Hazardous Waste" Label: Obtain an official hazardous waste label from your EHS department.
-
Complete the Label Information:
-
Write "Hazardous Waste" clearly.
-
List the full chemical name: "this compound" . For mixtures, list all constituents and their approximate percentages.
-
Indicate the hazards (e.g., "Irritant").
-
Record the Accumulation Start Date (the date the first drop of waste is added to the container).
-
Provide generator information (Principal Investigator's name, lab location, etc.).
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be near the point of generation and under the control of lab personnel.
-
A) Unused or Expired Solid Chemical:
-
If in its original, intact manufacturer's container, this can often be disposed of as-is. Ensure the container is labeled as hazardous waste.
-
-
B) Solutions of this compound:
-
Carefully pour the liquid waste into the designated, labeled liquid waste container using a funnel.
-
Do not overfill the container; leave at least 10% headspace for expansion.
-
-
C) Contaminated Labware and Debris (Gloves, Weigh Paper, Pipette Tips, etc.):
-
Collect all solid debris contaminated with the chemical in a designated solid waste container.
-
It is good practice to double-bag this type of waste in clear plastic bags before placing it in the final container to prevent contamination of the exterior.
-
Decontamination Protocol
For non-disposable items like glassware or stir bars, follow this decontamination procedure.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol, acetone) to remove the bulk of the chemical residue.
-
Collect Rinsate: This first rinse is considered hazardous waste. Collect it and add it to your liquid hazardous waste container.
-
Standard Washing: After the initial hazardous rinse, the equipment can be washed with soap and water as usual.
Arranging for Final Disposal
Once your waste container is full (approximately 90%), you must arrange for its removal by a licensed hazardous waste contractor, facilitated by your EHS department.
-
Submit a Pickup Request: Contact your EHS office or use their online system to submit a chemical waste pickup request.
-
Provide Necessary Information: You will typically need to provide the details from your hazardous waste label.
Table 3: Typical Information for a Waste Pickup Request
| Information Category | Description |
| Generator Information | Principal Investigator, Department, Building, Room Number, Contact Info. |
| Container Information | Container Type (e.g., glass bottle, plastic pail), Size/Volume. |
| Chemical Composition | Full chemical name of all contents ("this compound"), CAS number (27746-02-7), and concentration/quantity of each component. |
| Physical State | Solid, Liquid, or Sludge. |
| Hazard Information | Irritant. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
